Fmoc-NH-ethyl-SS-propionic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHUKQIBGGQHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a reducible disulfide bond, and a terminal carboxylic acid. This unique combination of features allows for orthogonal reactivity, enabling the sequential and controlled conjugation of different molecular entities. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[4] The disulfide bond serves as a cleavable linkage, which can be broken under mild reducing conditions, a feature that is particularly advantageous for the intracellular release of therapeutic payloads in ADCs.[1][5] The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.[4]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental conditions, including its solubility, reactivity, and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₄S₂ | [4] |
| Molecular Weight | 403.5 g/mol | [4] |
| CAS Number | 864235-83-6 | [4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% or ≥98% | [1][4] |
| Solubility | Soluble in DMSO (up to 29.17 mg/mL with sonication) | [2] |
| Storage Conditions | Store at -20°C for long-term stability.[4][6] |
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are outlined below. These protocols are based on standard procedures in peptide synthesis and bioconjugation and may require optimization for specific applications.
Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or drug molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere.
-
Add 1.1 equivalents of NHS or HOBt to the solution and stir until dissolved.
-
Add 1.1 equivalents of DCC or EDC to the reaction mixture and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-containing molecule in an appropriate anhydrous solvent.
-
Slowly add the activated this compound solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used).
-
Purify the resulting conjugate using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for further conjugation.
Materials:
-
Fmoc-protected conjugate
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF
-
Stirring apparatus
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold excess for solution-phase reactions.
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.[7]
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.
-
Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated washing with DMF and precipitation of the product, or by chromatographic purification.
Disulfide Bond Cleavage
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecule.
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the disulfide-linked conjugate in a suitable buffer, such as PBS.
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer. A typical final concentration is in the range of 10-100 mM.
-
Add the reducing agent solution to the conjugate solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 4 hours depending on the specific conjugate and the concentration of the reducing agent.
-
Monitor the cleavage by LC-MS or other appropriate analytical methods.
-
The released molecule can then be isolated and purified as needed.
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.
Caption: Workflow for ADC synthesis using the cleavable linker.
This workflow highlights the sequential nature of the conjugation process, starting with the activation of the linker, followed by coupling to the drug, deprotection, and finally, conjugation to the antibody. The final part of the diagram illustrates the intended mechanism of action where the drug is released from the ADC upon internalization into a target cell and subsequent cleavage of the disulfide bond in the reducing intracellular environment.
References
- 1. This compound | CAS: 864235-83-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 864235-83-6 [chemicalbook.com]
- 4. This compound, 864235-83-6 | BroadPharm [broadpharm.com]
- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-depth Technical Guide to the Synthesis of Fmoc-NH-ethyl-SS-propionic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine for facile integration into peptide synthesis workflows, a disulfide bond that is stable in systemic circulation but readily cleaved in the reducing intracellular environment, and a terminal carboxylic acid for conjugation to amine-bearing molecules. This guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for this critical ADC component, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthesis Pathway
The synthesis of this compound can be strategically approached in a two-step process. This pathway begins with the selective protection of the amino group of cysteamine (B1669678), followed by a disulfide exchange reaction to introduce the propionic acid moiety.
A logical workflow for the synthesis is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established chemical methodologies for Fmoc protection and disulfide bond formation.
Step 1: Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-cysteamine (N-Fmoc-cysteamine)
This initial step involves the protection of the primary amine of cysteamine using Fmoc-Cl.
Reaction Principle: The amino group of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of a stable carbamate (B1207046) linkage. A base is required to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the Fmoc protection of cysteamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Cysteamine hydrochloride | 113.61 | 1.14 g | 10 |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 258.70 | 2.59 g | 10 |
| Sodium bicarbonate (NaHCO3) | 84.01 | 2.52 g | 30 |
| 1,4-Dioxane (B91453) | - | 50 mL | - |
| Water | - | 50 mL | - |
| Ethyl acetate (B1210297) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |
Procedure:
-
Dissolve cysteamine hydrochloride (1.14 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in 50 mL of water in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve Fmoc-Cl (2.59 g, 10 mmol) in 50 mL of 1,4-dioxane.
-
Cool the cysteamine solution to 0 °C in an ice bath.
-
Slowly add the Fmoc-Cl solution to the stirred cysteamine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N-Fmoc-cysteamine by column chromatography on silica (B1680970) gel.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This final step involves an oxidative coupling of N-Fmoc-cysteamine with 3-mercaptopropionic acid to form the desired unsymmetrical disulfide.
Reaction Principle: The reaction proceeds via the formation of a sulfenyl intermediate from N-Fmoc-cysteamine in the presence of an oxidizing agent like 2,2'-dipyridyl disulfide (DPDS). This intermediate then reacts with the thiol group of 3-mercaptopropionic acid to form the stable disulfide bond.
Caption: Reaction scheme for the disulfide exchange.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| N-Fmoc-cysteamine | 299.39 | 1.50 g | 5 |
| 3-Mercaptopropionic acid | 106.14 | 0.53 g | 5 |
| 2,2'-Dipyridyl disulfide (DPDS) | 220.30 | 1.10 g | 5 |
| Methanol | - | 50 mL | - |
| Water | - | 10 mL | - |
| Triethylamine (B128534) (TEA) | 101.19 | ~0.7 mL | 5 |
| Diethyl ether | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Dissolve N-Fmoc-cysteamine (1.50 g, 5 mmol) and 2,2'-dipyridyl disulfide (1.10 g, 5 mmol) in 50 mL of methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1-2 hours to activate the N-Fmoc-cysteamine.
-
In a separate flask, dissolve 3-mercaptopropionic acid (0.53 g, 5 mmol) in a mixture of 10 mL of water and triethylamine (~0.7 mL, 5 mmol).
-
Slowly add the solution of 3-mercaptopropionic acid to the activated N-Fmoc-cysteamine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Expected Yield: 60-75%
Data Presentation
Summary of Key Product Characteristics:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) |
| N-Fmoc-cysteamine | C17H17NO2S | 299.39 | White to off-white solid | >95% |
| This compound | C20H21NO4S2 | 403.52 | White solid | >98% |
Concluding Remarks
The synthesis pathway detailed in this guide provides a robust and reproducible method for obtaining high-purity this compound. The protocols are based on well-established organic chemistry principles and utilize commercially available reagents. This linker is a valuable tool for researchers and professionals in the field of drug development, particularly for the construction of innovative and effective antibody-drug conjugates. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for ensuring the quality and efficacy of the final product.
Solubility and Application of Fmoc-NH-ethyl-SS-propionic Acid in Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-ethyl-SS-propionic acid in the common laboratory solvents, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Furthermore, it details a standard experimental protocol for solubility determination and illustrates the pivotal role of this reagent as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).
Core Topic: Solubility Profile
The solubility of this compound is a critical parameter for its effective use in synthetic applications, particularly in peptide synthesis and the development of ADCs. Inadequate dissolution can lead to suboptimal reaction kinetics and impurities.
Quantitative Solubility Data
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl sulfoxide | DMSO | 403.52 | 29.17 | 72.29 | Requires sonication for dissolution. The hygroscopic nature of DMSO can affect solubility.[1] |
| Dimethylformamide | DMF | 403.52 | Not Reported | > 400 (estimated) | Generally high solubility is expected for Fmoc-protected amino acids.[2][3] |
Experimental Protocols
To ascertain the precise solubility of this compound, particularly in DMF or other solvent systems, a standardized experimental methodology is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., DMF or DMSO) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
The solubility is calculated by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as mg/mL or molarity.
-
Visualization of Application in ADC Synthesis
This compound serves as a crucial building block in the construction of Antibody-Drug Conjugates (ADCs). Its structure incorporates a cleavable disulfide bond, which is stable in circulation but can be readily cleaved by reducing agents such as glutathione (B108866) within the target cell, leading to the release of the cytotoxic payload. The Fmoc protecting group allows for its integration into solid-phase peptide synthesis workflows.
Below is a diagram illustrating the general workflow for the synthesis of an Antibody-Drug Conjugate utilizing a linker derived from this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
This diagram outlines the key stages, starting from the activation of the Fmoc-protected linker, its conjugation to both the antibody and the cytotoxic drug, and the final deprotection step to yield the functional ADC. The disulfide bond within the linker is the cleavable element that facilitates drug release at the target site.
References
An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic acid: Spectroscopic Data and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the bifunctional linker, Fmoc-NH-ethyl-SS-propionic acid. This compound is a valuable tool in bioconjugation and drug delivery, incorporating a cleavable disulfide bond and an Fmoc-protected amine, allowing for sequential or orthogonal conjugation strategies. The information presented herein is intended to support researchers in the synthesis, characterization, and application of this versatile linker.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Ar-H (Fmoc) |
| ~7.65 | d | 2H | Ar-H (Fmoc) |
| ~7.40 | t | 2H | Ar-H (Fmoc) |
| ~7.30 | t | 2H | Ar-H (Fmoc) |
| ~5.50 | t | 1H | NH |
| ~4.40 | d | 2H | Fmoc-CH ₂-O |
| ~4.20 | t | 1H | Fmoc-CH |
| ~3.50 | q | 2H | NH-CH ₂ |
| ~2.95 | t | 2H | S-CH ₂-CH₂-NH |
| ~2.90 | t | 2H | S-CH ₂-CH₂-COOH |
| ~2.70 | t | 2H | CH₂-COOH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants will be dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C OOH |
| ~156.5 | NC OO |
| ~144.0 | Ar-C (Fmoc, quaternary) |
| ~141.5 | Ar-C (Fmoc, quaternary) |
| ~128.0 | Ar-C H (Fmoc) |
| ~127.5 | Ar-C H (Fmoc) |
| ~125.0 | Ar-C H (Fmoc) |
| ~120.0 | Ar-C H (Fmoc) |
| ~67.0 | Fmoc-C H₂-O |
| ~47.5 | Fmoc-C H |
| ~40.0 | NH-C H₂ |
| ~38.0 | S-C H₂-CH₂-NH |
| ~37.0 | S-C H₂-CH₂-COOH |
| ~34.0 | C H₂-COOH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3320 | Medium | N-H stretch (Amide) |
| ~3060 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Carbamate) |
| ~1530 | Strong | N-H bend (Amide II) |
| ~1450 | Medium | C=C stretch (Aromatic) |
| ~1250 | Medium | C-O stretch (Carbamate) |
| ~740, ~760 | Strong | C-H out-of-plane bend (Aromatic) |
| 550-450 | Weak | S-S stretch |
Sample preparation: KBr pellet or thin film.
Experimental Protocols
The following is a plausible, detailed methodology for the synthesis of this compound. This protocol is based on well-established chemical transformations for disulfide exchange and amine protection.
Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from cystamine (B1669676) dihydrochloride (B599025) and 3,3'-dithiopropionic acid, followed by Fmoc protection of the resulting amino-disulfide.
Step 1: Synthesis of Aminoethyl-SS-propionic acid
This step involves a disulfide exchange reaction between cystamine and 3,3'-dithiopropionic acid.
Materials:
-
Cystamine dihydrochloride
-
3,3'-Dithiopropionic acid
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3,3'-dithiopropionic acid (1 equivalent) in DMF.
-
Add triethylamine (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve cystamine dihydrochloride (1 equivalent) in a minimal amount of water and then dilute with DMF. Neutralize with triethylamine (2.2 equivalents).
-
Add the cystamine solution dropwise to the 3,3'-dithiopropionic acid solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoethyl-SS-propionic acid.
Step 2: Fmoc Protection of Aminoethyl-SS-propionic acid
Materials:
-
Crude aminoethyl-SS-propionic acid from Step 1
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the crude aminoethyl-SS-propionic acid (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
An In-Depth Technical Guide to Solid-Phase Peptide Synthesis Using Custom Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of solid-phase peptide synthesis (SPPS) with a focus on the strategic implementation of custom linkers. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary to leverage these advanced tools for the synthesis of complex and modified peptides.
Introduction to Solid-Phase Peptide Synthesis and the Role of Linkers
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1][2] This methodology simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[2]
The linker is a critical component in SPPS, acting as the bridge between the nascent peptide and the solid support.[2][3] Its chemical properties dictate the conditions under which the peptide can be cleaved from the resin and determine the C-terminal functionality of the final product.[4] While standard linkers like Wang and Rink amide are widely used for the synthesis of peptide acids and amides respectively, the demand for peptides with unique modifications and complex structures has driven the development of custom linkers with specialized cleavage strategies.[4][5] These custom linkers offer enhanced control over the synthesis process, enabling the production of peptides that are otherwise difficult to obtain.
This guide will delve into three major classes of custom linkers: safety-catch, photolabile, and traceless linkers, providing detailed experimental protocols and comparative data to inform their application in research and drug development.
The SPPS Workflow: A Generalized Overview
The process of solid-phase peptide synthesis follows a cyclical workflow, regardless of the specific linker employed. The fundamental steps are outlined below.
Custom Linkers: Expanding the Capabilities of SPPS
Custom linkers provide a greater degree of control and versatility compared to standard linkers. They are broadly categorized based on their unique cleavage mechanisms.
Safety-Catch Linkers
Safety-catch linkers are characterized by their stability under the standard conditions of SPPS, including both acidic and basic treatments used for deprotection.[6][7] They require a distinct activation step to render them susceptible to cleavage, adding an extra layer of orthogonality to the synthesis strategy.[6][7] This "safety-catch" mechanism allows for on-resin modifications of the peptide chain that would not be possible with conventional linkers.[8]
One of the earliest and most well-known examples is the sulfonamide-based linker developed by Kenner.[6][9] The acyl sulfonamide linkage is stable to both acid and base. Activation is achieved by N-alkylation (e.g., with diazomethane), which makes the linker labile to nucleophilic attack, allowing for cleavage under basic conditions to yield peptide amides or other C-terminal modifications.[6][7]
Another important class of safety-catch linkers are those based on the oxidation state of a sulfur atom. For example, the 4-(methylsulfinyl)benzyl (Msib) linker is stable to both acid and base.[7] Reduction of the sulfoxide (B87167) to a sulfide (B99878) renders the linker acid-labile, allowing for cleavage with trifluoroacetic acid (TFA).[7]
Photolabile Linkers
Photolabile linkers offer an orthogonal cleavage strategy that utilizes light to release the peptide from the solid support.[10][11] This method is exceptionally mild and avoids the use of harsh acidic or basic reagents, which can be advantageous for the synthesis of sensitive or highly modified peptides.[10][12] The most common photolabile linkers are based on the o-nitrobenzyl chemistry.[10][11] Upon irradiation with UV light, typically in the range of 350-365 nm, the o-nitrobenzyl group undergoes a rearrangement that leads to the cleavage of the peptide-linker bond.[13][14]
The efficiency of photocleavage can be influenced by factors such as the wavelength and intensity of the light, the duration of irradiation, and the solvent used.[15][16]
Traceless Linkers
Traceless linkers are designed to be cleaved from the peptide without leaving any residual functionality from the linker itself.[17] This is particularly useful for the synthesis of small molecule libraries and peptides where any extraneous atoms from the linker are undesirable. A variety of chemical strategies have been developed for traceless cleavage.
One common approach utilizes a hydrazide linker.[5][18] The peptide is assembled on the hydrazide-functionalized resin. Cleavage is achieved by oxidation of the hydrazide to a reactive acyl diazene (B1210634) intermediate, which can then be trapped by a nucleophile (e.g., water or an alcohol) to release the peptide with a C-terminal carboxylic acid or ester, respectively.[5][8]
Quantitative Data on Linker Performance
The choice of linker can significantly impact the overall yield and purity of the synthesized peptide. The following table summarizes typical performance characteristics of standard and custom linker types. It is important to note that these values are representative and can be highly dependent on the peptide sequence, synthesis conditions, and purification methods.[4][19]
| Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages |
| Standard Linkers | |||||
| Wang[4][20] | Carboxylic Acid | 0.3 - 1.0 | 50 - 90+ | 30 - 60 | Robust, widely used for peptide acids. |
| Rink Amide[4][21] | Amide | 0.3 - 1.0 | 52 - 90+ | 30 - 60 | Standard for peptide amides. |
| 2-Chlorotrityl Chloride[4][22] | Carboxylic Acid (Protected) | 0.3 - 1.6+ | Generally high | High | Mild cleavage conditions, suitable for protected fragments. |
| Custom Linkers | |||||
| Safety-Catch (Sulfonamide)[6][9] | Amide, Ester, etc. | 0.2 - 0.8 | Sequence dependent | 20 - 50 | Orthogonal cleavage, allows for on-resin modifications. |
| Photolabile (o-Nitrobenzyl)[10][11] | Carboxylic Acid, Amide | 0.2 - 0.7 | Generally high | 25 - 55 | Mild, non-chemical cleavage. |
| Traceless (Hydrazide)[5][18] | Carboxylic Acid, Ester | 0.3 - 0.9 | Sequence dependent | 20 - 50 | No residual linker on the final product. |
Experimental Protocols
The following section provides detailed methodologies for key experiments involving custom linkers. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol can be adapted for use with various custom linkers.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, DCM, and methanol (B129727), then dry the peptide-resin under vacuum.
Protocol for a Sulfonamide-Based Safety-Catch Linker (Kenner Type)
This protocol outlines the key activation and cleavage steps for a Kenner-type sulfonamide linker.
-
Peptide Synthesis: Synthesize the peptide on the sulfonamide resin according to the general protocol (Section 5.1).
-
Linker Activation (N-methylation):
-
Suspend the dried peptide-resin in a mixture of diethyl ether and acetone.
-
Add a solution of diazomethane (B1218177) in diethyl ether portion-wise until a faint yellow color persists.
-
Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with diethyl ether and dry under vacuum.
-
-
Cleavage:
-
Treat the activated peptide-resin with a solution of 0.5 M ammonia (B1221849) in dioxane or methanolic hydrazine (B178648) for 12-24 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the cleavage solvent and combine the filtrates.
-
Remove the solvent under reduced pressure to obtain the crude peptide.
-
Protocol for a Photocleavable Linker (o-Nitrobenzyl Type)
This protocol details the photocleavage of a peptide from an o-nitrobenzyl-based resin.
-
Peptide Synthesis: Synthesize the peptide on the photolabile resin following the general protocol (Section 5.1).
-
Preparation for Photocleavage:
-
Swell the dried peptide-resin in a suitable solvent for photocleavage (e.g., a mixture of DMF and methanol).
-
Transfer the resin slurry to a quartz reaction vessel or a photoreactor equipped with a UV lamp.
-
-
Photocleavage:
-
Irradiate the resin slurry with a UV lamp (typically 365 nm) for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically.
-
Monitor the progress of the cleavage by taking small aliquots of the supernatant and analyzing by HPLC.
-
-
Peptide Collection:
-
Filter the resin to collect the supernatant containing the cleaved peptide.
-
Wash the resin with the photocleavage solvent and combine the filtrates.
-
Evaporate the solvent to obtain the crude peptide.
-
Protocol for a Traceless Hydrazide Linker
This protocol describes the synthesis and cleavage of a peptide using a hydrazide linker.
-
Preparation of Hydrazide Resin:
-
Start with a resin containing a suitable precursor, such as a 2-chlorotrityl chloride resin.
-
React the resin with an excess of a protected hydrazine derivative (e.g., Fmoc-carbazate) in the presence of a base like DIPEA in DMF.
-
After the reaction is complete, wash the resin thoroughly and remove the protecting group to expose the hydrazine functionality.
-
-
Peptide Synthesis: Synthesize the peptide on the hydrazide resin using the general protocol (Section 5.1).
-
Cleavage via Oxidation:
-
Suspend the peptide-resin in a suitable solvent (e.g., DMF or DCM).
-
Add an oxidizing agent such as N-bromosuccinimide (NBS) or copper(II) acetate (B1210297) in the presence of a nucleophile (e.g., water for a carboxylic acid or methanol for a methyl ester).
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with the reaction solvent and combine the filtrates.
-
Process the filtrate to isolate the crude peptide.
-
Conclusion
The use of custom linkers in solid-phase peptide synthesis has significantly expanded the repertoire of peptides that can be synthesized. Safety-catch, photolabile, and traceless linkers provide researchers with a powerful toolkit to tackle challenging synthetic targets and to create novel peptide-based therapeutics and research tools. A thorough understanding of the chemical principles behind these linkers, coupled with optimized experimental protocols, is essential for their successful implementation. This guide serves as a foundational resource to aid in the rational selection and application of custom linkers in the dynamic field of peptide science.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The safety catch principle in solid phase peptide synthesis (1971) | G. W. Kenner | 229 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. seas.upenn.edu [seas.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Thermodynamic Stability of the Disulfide Bridge in Ethyl-SS-Propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Disulfide bonds play a pivotal role in defining the three-dimensional structure and stability of proteins and various small molecules. The covalent linkage between two sulfur atoms, the disulfide bridge, imparts significant conformational rigidity. In the context of drug development, particularly with peptides, proteins, and targeted small molecules, the stability of disulfide bonds is a critical quality attribute that can influence efficacy, shelf-life, and in vivo behavior. Ethyl-SS-propionic acid represents a simple, unsymmetrical disulfide, making it an excellent model system for studying the fundamental thermodynamic principles governing disulfide bond stability. The thermodynamic stability of this bond is typically quantified by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with its reductive cleavage.
Thermodynamic Principles of Disulfide Bond Stability
The stability of a disulfide bond is thermodynamically defined by the free energy change (ΔG) associated with its reduction to the corresponding thiols. A more negative standard reduction potential corresponds to a more stable disulfide bond that is less likely to undergo thiol-disulfide exchange. The key thermodynamic parameters are:
-
Gibbs Free Energy (ΔG): Represents the overall energy available to do work in a system at constant temperature and pressure. A positive ΔG for disulfide reduction indicates a spontaneous formation of the disulfide bond under those conditions, signifying its stability.
-
Enthalpy (ΔH): Reflects the change in bond energies during the reaction. The cleavage of a disulfide bond is an endothermic process, requiring energy input.
-
Entropy (ΔS): Measures the change in disorder of the system. The reduction of a single disulfide molecule into two separate thiol molecules generally leads to an increase in entropy.
The relationship between these parameters is given by the Gibbs equation:
ΔG = ΔH - TΔS
Where T is the absolute temperature in Kelvin.
Quantitative Data on Disulfide Bond Thermodynamics
While specific experimental thermodynamic data for ethyl-SS-propionic acid is not available in the reviewed literature, the following table summarizes representative data for disulfide bond reduction in various molecular contexts to provide an expected range of values.
| Molecule/System | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Reference |
| Insulin (B600854) (overall) | Calorimetry | 78.8 ± 7.9 | Not Reported | Not Reported | [1] |
| Random-coil proteins | Calorimetry | ~74 | Not Reported | Not Reported | [1] |
| Model Peptides (computational) | Density Functional Theory | ~0 to -1.9 (for radical-initiated cleavage) | Not Reported | Not Reported | [2] |
| Cucurbita maxima trypsin inhibitor-V (disulfide removal) | Differential Scanning Calorimetry | Not Reported | Not Reported | +16.7 (destabilization) | [3] |
Note: The thermodynamic values are highly dependent on the specific molecular environment, solvent conditions, and the reducing agent used.
Experimental Protocols for Determining Thermodynamic Stability
Several well-established experimental techniques can be employed to determine the thermodynamic parameters of disulfide bond cleavage in ethyl-SS-propionic acid.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy change (ΔH) of disulfide bond reduction.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of ethyl-SS-propionic acid of known concentration (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of a reducing agent, such as dithiothreitol (B142953) (DTT), at a significantly higher concentration (e.g., 20 mM) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Measurement:
-
Load the ethyl-SS-propionic acid solution into the sample cell of the ITC instrument.
-
Load the DTT solution into the injection syringe.
-
Set the experimental parameters, including cell temperature (e.g., 298 K), stirring speed, and injection volume.
-
Perform a series of injections of the DTT solution into the sample cell, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the enthalpy change per injection.
-
Fit the integrated data to a suitable binding model to determine the stoichiometry and the enthalpy of reaction (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be determined if the equilibrium constant (K) for the reaction is also measured, often through complementary techniques like spectroscopy.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for characterizing disulfide-linked molecules and can be used to monitor the progress of reduction reactions.
Experimental Protocol:
-
Reaction Setup:
-
Incubate a solution of ethyl-SS-propionic acid with a reducing agent (e.g., DTT or TCEP) under controlled conditions (temperature, pH).
-
Take aliquots of the reaction mixture at different time points.
-
-
Sample Preparation for MS:
-
Quench the reaction in each aliquot, for example, by acidification.
-
Prepare the samples for mass spectrometry analysis, which may involve dilution in an appropriate solvent.
-
-
MS Analysis:
-
Infuse the samples into a mass spectrometer (e.g., ESI-MS).
-
Acquire mass spectra to identify and quantify the masses corresponding to the intact ethyl-SS-propionic acid and its reduced thiol products (ethanethiol and 3-mercaptopropionic acid).
-
-
Data Analysis:
-
By monitoring the disappearance of the disulfide peak and the appearance of the thiol peaks over time, the kinetics of the reduction can be studied.
-
Equilibrium concentrations can be used to determine the equilibrium constant (K) for the reaction, from which the standard Gibbs free energy change (ΔG°) can be calculated using the equation: ΔG° = -RTlnK .
-
Ellman's Assay
Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a sample. It can be used to indirectly monitor the cleavage of disulfide bonds.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Set up a reaction of ethyl-SS-propionic acid with a reducing agent.
-
At various time points, take an aliquot of the reaction mixture.
-
Add the aliquot to a solution of Ellman's reagent.
-
Allow the color to develop for a set period (e.g., 15 minutes).[5]
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.[6]
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of free thiols at each time point.
-
The increase in thiol concentration corresponds to the cleavage of the disulfide bond in ethyl-SS-propionic acid.
-
This data can be used to determine the kinetics and equilibrium of the reduction reaction.
-
Visualizing Experimental Workflows and Concepts
Workflow for Thermodynamic Analysis
Caption: A flowchart illustrating the general workflow for the thermodynamic analysis of disulfide stability.
Disulfide Bond Cleavage Reaction
Caption: The reductive cleavage of ethyl-SS-propionic acid into its constituent thiols.
Conclusion
The thermodynamic stability of the disulfide bridge in ethyl-SS-propionic acid is a critical parameter that can be thoroughly investigated using a combination of established experimental and computational techniques. While direct thermodynamic data for this specific molecule is not currently prevalent in the literature, this guide provides the necessary theoretical framework and practical protocols for its determination. By employing methods such as Isothermal Titration Calorimetry, Mass Spectrometry, and Ellman's assay, researchers can obtain the Gibbs free energy, enthalpy, and entropy of disulfide bond reduction. These values are indispensable for predicting the behavior of this and related molecules in various applications, particularly in the realm of drug development where stability and reactivity are of paramount importance. The workflows and principles outlined herein serve as a comprehensive resource for scientists and researchers dedicated to the precise characterization of disulfide-containing compounds.
References
- 1. Calorimetric study of the reduction of the disulfide bonds in insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encapsula.com [encapsula.com]
- 6. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to Exploratory Studies Using Redox-Sensitive Linkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of redox-sensitive linkers in the field of proteomics. Redox-sensitive linkers are powerful chemical tools that enable the identification and quantification of redox-modified proteins, offering profound insights into cellular signaling, disease mechanisms, and drug discovery. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and pathways to facilitate a deeper understanding of this cutting-edge technology.
Introduction to Redox Proteomics and Redox-Sensitive Linkers
Redox proteomics is a specialized area of proteomics focused on the global analysis of protein modifications induced by reactive oxygen species (ROS) and other redox-active molecules.[1][2] These modifications, particularly on cysteine residues, play a crucial role in regulating a myriad of cellular processes.[3][4] Redox-sensitive linkers are chemical reagents designed to covalently react with and tag proteins containing redox-sensitive functional groups, most notably the thiol group of cysteine residues. These linkers typically incorporate a cleavable moiety that is sensitive to changes in the redox environment, allowing for the selective enrichment and identification of modified proteins by mass spectrometry (MS).[3][5][6]
The application of these linkers has significantly advanced our ability to study the "redoxome," the complete set of redox-modified proteins in a cell or organism.[7] This has critical implications for understanding diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases, and for the development of targeted therapeutics.[1][4][8]
Types of Redox-Sensitive and Cleavable Linkers
A variety of chemically cleavable linkers have been developed for proteomics applications, each with distinct properties and cleavage mechanisms. The choice of linker is critical and depends on the specific experimental goals.
Disulfide-Based Linkers
Disulfide bonds are a common motif in redox-sensitive linkers due to their inherent sensitivity to reducing agents like glutathione (B108866) (GSH), which is abundant in the intracellular environment.[][10] This property allows for the selective release of tagged proteins or peptides under conditions that mimic the cellular reducing environment.[]
Dialkoxydiphenylsilane (DADPS) Linkers
The DADPS linker is an acid-labile linker that can be efficiently cleaved with dilute formic acid in a relatively short time.[11][12][13] This mild cleavage condition is compatible with downstream mass spectrometry analysis. Studies have shown that DADPS linkers can lead to the identification and quantification of a large number of unique cysteine residues.[11][12][13]
Azobenzene (B91143) (AZO) Linkers
The AZO linker is cleaved upon reduction of the azobenzene group, typically using sodium dithionite (B78146).[14] While widely used, it's important to be aware of potential side reactions, such as an unreported artifactual modification on the residual mass of the linker, which can complicate data analysis.[11][12][13]
Sulfoxide-Containing MS-Cleavable Linkers (e.g., BMSO and DBrASO)
These linkers are designed to be cleaved within the mass spectrometer during collision-induced dissociation (CID). This MS-cleavability simplifies data analysis for cross-linking studies.[15] Bismaleimide sulfoxide (B87167) (BMSO) and Dibromoacetamide sulfOxide (DBrASO) are examples of cysteine-reactive, MS-cleavable cross-linkers that have been successfully used for proteome-wide protein-protein interaction (PPI) profiling.[15]
Silane-based Cleavable Linkers for Isotopically-labeled Proteomics (sCLIP)
The sCLIP method introduces a streamlined workflow with early-stage isobaric labeling and sample pooling.[16] This approach allows for high-throughput and high-coverage quantitative chemoproteomics, facilitating the screening of cysteine-reactive fragments.[16]
Quantitative Data from Comparative Studies
The performance of different linkers and enrichment strategies has been quantitatively evaluated in several studies. The following tables summarize key findings to aid in experimental design.
| Linker Type | Number of Unique Cysteine Residues Identified | Fold Increase (vs. other methods) | Reference |
| DADPS Linker with TMT Labeling | > 10,000 | ~3-fold increase over previous studies with cleavable biotin (B1667282) linkers | [11][12][13] |
| DBrASO-based XL-MS | 11,478 unique cross-linked peptides (2,297 proteins) | First proteome-wide XL-MS study using a cysteine cross-linker | [15] |
| Enrichment Strategy | Outcome | Reference |
| Enrichment of proteolytic digests | Yielded a far greater number of identified cysteine residues | [11][12][13] |
| Enrichment prior to protein digest | Lower number of identified cysteine residues | [11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of redox-sensitive linkers in proteomics. Below are generalized protocols derived from published studies.
General Workflow for Profiling Reactive Cysteines
This workflow outlines the key steps for identifying and quantifying reactive cysteine residues in a proteome using a cleavable linker strategy.
Caption: General workflow for chemoproteomic profiling of reactive cysteines.
Protocol Steps:
-
Cell Culture and Lysis: Culture cells to the desired confluency and harvest. Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Labeling: Treat the cell lysate with an alkyne-derivatized probe, such as iodoacetamide alkyne (IA-alkyne), to covalently label reactive cysteine residues.[11]
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a cleavable biotin-azide linker (e.g., DADPS-azide or AZO-azide) to the alkyne-labeled proteins.[14]
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins or peptides. Wash the beads extensively to remove non-specifically bound proteins.
-
Proteolytic Digestion: Perform in-solution or on-bead digestion of the enriched proteins using a protease such as trypsin. Studies suggest that enrichment of proteolytic digests yields a higher number of identified cysteine residues.[11][12][13]
-
Linker Cleavage: Elute the captured peptides by cleaving the linker. For DADPS linkers, this is typically done with 5-10% formic acid.[11] For AZO linkers, sodium dithionite is used.[14]
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MSFragger, MaxQuant) to identify the modified peptides and quantify their abundance.[11][17]
Cross-Linking Mass Spectrometry (XL-MS) for PPI Analysis
This protocol describes the use of a cysteine-reactive, MS-cleavable cross-linker to identify protein-protein interactions.
Caption: Workflow for DBrASO-based cross-linking mass spectrometry.
Protocol Steps:
-
Cell Lysis: Prepare lysates from cells of interest (e.g., HEK293 cells).[15]
-
Cross-linking Reaction: Add the MS-cleavable, cysteine-reactive cross-linker (e.g., DBrASO) to the cell lysate and incubate to allow for cross-linking of interacting proteins.[15]
-
Quenching: Quench the cross-linking reaction with a suitable reagent.
-
Protein Digestion: Digest the cross-linked protein mixture using a protease.
-
Peptide Fractionation: Employ a multi-dimensional fractionation method to separate the complex mixture of cross-linked peptides.[15]
-
LC-MSn Analysis: Analyze the fractions by LC-MSn, where the MS-cleavable nature of the cross-linker is exploited to facilitate identification.[15]
-
Data Analysis: Use specialized software to identify the cross-linked peptides and map the protein-protein interactions.
Signaling Pathways and Applications
Redox-sensitive linkers are instrumental in elucidating the role of redox signaling in various biological contexts.
Cysteine-Mediated Redox Signaling
Cysteine residues are highly susceptible to oxidative modifications, which can act as molecular switches to regulate protein function.[4][18] These reversible modifications are central to redox signaling pathways.[19][20]
Caption: Simplified overview of cysteine oxidation in redox signaling.
Applications in Drug Discovery
Chemoproteomic platforms utilizing redox-sensitive linkers are powerful tools for drug discovery. They can be used to:
-
Identify Drug Targets: Profile the interaction of small molecules with the cellular proteome to identify their protein targets.[11][12][13]
-
Assess Off-Target Effects: Evaluate the specificity of a drug candidate by identifying unintended protein interactions.[16]
-
Map Ligandable Cysteines: Identify cysteine residues that are accessible to small molecule binders, which is valuable for covalent drug design.[3]
The combination of cleavable linkers with quantitative proteomics techniques like tandem mass tag (TMT) labeling allows for high-throughput screening of compound libraries and detailed characterization of drug-protein interactions.[11][12][13][16]
Conclusion
Exploratory studies using redox-sensitive linkers have become an indispensable part of modern proteomics. The continued development of novel linkers, optimized workflows, and advanced data analysis strategies will further enhance our ability to unravel the complexities of the redox proteome. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to design and execute robust experiments in this exciting and rapidly evolving field, ultimately contributing to a deeper understanding of biology and the development of new therapeutic interventions.
References
- 1. Redox Proteomics: A Key Tool for New Insights into Protein Modification with Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Using Redox Proteomics to Gain New Insights into Neurodegenerative Disease and Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Redox Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ROS Sensitive Traceless Linkers for Drug Delivery [repositorio.ulisboa.pt]
- 10. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTEOMIC METHODS TO EVALUATE NOX-MEDIATED REDOX SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical pKa Value of Fmoc-NH-ethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical pKa value of Fmoc-NH-ethyl-SS-propionic acid, a crucial parameter for its application in bioconjugation and drug delivery systems. The document details the estimation of its pKa, experimental protocols for its determination, and its role in the synthesis of Antibody-Drug Conjugates (ADCs).
Theoretical pKa Value of this compound
The primary acidic functional group in this compound is the carboxylic acid. The pKa of the parent propionic acid is approximately 4.87. The substituents on the propionic acid moiety in this molecule are expected to influence its acidity through inductive effects.
The key substituent is the ethyl-disulfide group attached to the carbon chain, which in turn is linked to an Fmoc-protected amine. The disulfide bond and the electronegative nitrogen and oxygen atoms in the Fmoc-carbamate group will exert an electron-withdrawing inductive effect. This effect will pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, and therefore, a lower pKa value compared to propionic acid .
Considering the electron-withdrawing nature of the disulfide and the Fmoc-protected amine, the pKa of this compound is estimated to be slightly lower than that of propionic acid.
Table 1: Estimated and Reference pKa Values
| Compound | Functional Group | Estimated/Reference pKa | Factors Influencing pKa |
| This compound | Carboxylic Acid | ~ 4.5 - 4.8 | Electron-withdrawing inductive effect of the disulfide and Fmoc-carbamate group. |
| Propionic Acid | Carboxylic Acid | 4.87 | Reference value. |
Experimental Protocols for pKa Determination
To accurately determine the pKa of this compound, two common experimental methods are recommended: potentiometric titration and UV-Vis spectrophotometry.
This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and an organic co-solvent (e.g., methanol (B129727) or DMSO) to ensure solubility. A typical concentration is around 1-10 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[1][2]
-
-
Titration Setup:
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the equivalence point (the point of steepest slope) and dividing the corresponding volume of titrant by two.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
This method is suitable if the compound has a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization. The Fmoc group in the molecule provides a strong chromophore.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 6).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.
-
-
Spectral Measurement:
-
Measure the UV-Vis absorbance spectra of each buffered solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[3][4]
-
Role in Antibody-Drug Conjugate (ADC) Synthesis
This compound is a heterobifunctional, cleavable linker commonly used in the synthesis of ADCs.[5] The carboxylic acid allows for conjugation to amine-containing molecules (e.g., payload drugs), while the Fmoc-protected amine can be deprotected to allow for further conjugation, for instance, to an antibody. The disulfide bond provides a cleavable linkage, which is stable in circulation but can be reduced within the target cell to release the cytotoxic payload.[]
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Coupling Fmoc-NH-ethyl-SS-propionic acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical coupling of Fmoc-NH-ethyl-SS-propionic acid to a primary amine. This procedure is fundamental in the synthesis of various bioconjugates, antibody-drug conjugates (ADCs), and other molecular constructs where a cleavable disulfide linker is desired. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for subsequent orthogonal deprotection and further modification of the amine.
Two common and effective coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and an alternative using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Experimental Protocols
The following protocols outline the necessary steps for the solution-phase coupling of this compound to a generic primary amine (R-NH₂). All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Method 1: EDC/NHS Coupling
This method involves the formation of a more stable NHS ester intermediate from the carboxylic acid, which then reacts with the primary amine to form a stable amide bond.[1][2]
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 eq) and EDC (1.2 eq). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The reaction is most efficient at a pH between 4.5 and 7.2.[3]
-
Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a salt (e.g., hydrochloride), add DIPEA (1.5-2.0 eq) to neutralize it and stir for a few minutes. Add this amine solution to the activated Fmoc-linker solution.
-
Coupling Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Fmoc-protected conjugate.
Method 2: HATU Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply
-
Standard laboratory glassware
-
TLC supplies
Procedure:
-
Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation and Amine Addition: Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes. Then, add the primary amine (1.1 eq) to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Method 1 (steps 5 and 6).
Data Presentation
The following table summarizes the typical quantitative parameters for both coupling protocols. Note that the optimal conditions may vary depending on the specific primary amine used.
| Parameter | Method 1: EDC/NHS Coupling | Method 2: HATU Coupling |
| This compound | 1.0 eq | 1.0 eq |
| **Primary Amine (R-NH₂) ** | 1.1 eq | 1.1 eq |
| Coupling Reagent | EDC (1.2 eq), NHS (1.2 eq) | HATU (1.1 eq) |
| Base | DIPEA (1.5-2.0 eq, if needed) | DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 1 - 4 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
Experimental Workflow and Logic
The following diagrams illustrate the chemical pathway and the general experimental workflow for the coupling reaction.
Caption: Chemical pathway of the coupling reaction.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for the Use of Fmoc-NH-ethyl-SS-propionic acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker that utilizes a disulfide bond. This disulfide linkage is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, ensuring a targeted release of the cytotoxic payload.
The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine terminus allows for a modular and sequential synthesis of the drug-linker construct. The carboxylic acid terminus can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for conjugation to the cytotoxic drug. Following drug conjugation, the Fmoc group is removed to reveal a primary amine, which can then be used for further modifications or is part of the final linker structure. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Core Principles
The use of this compound in ADC development is centered around the principle of selective drug release. The disulfide bond within the linker is stable at the physiological pH of the bloodstream (around 7.4) but is susceptible to cleavage by reducing agents such as glutathione, which is present in much higher concentrations inside cells compared to the plasma. This differential in reducing potential allows for the ADC to remain intact in circulation, minimizing off-target toxicity, and to release its cytotoxic payload only after internalization into the target cancer cell.
The Fmoc protecting group provides a strategic advantage in the synthesis of the drug-linker complex. It allows for the selective activation of the carboxylic acid group for conjugation to the payload without interference from the amine group. Subsequent removal of the Fmoc group under mild basic conditions provides a free amine for further chemical modifications if necessary.
Experimental Protocols
Synthesis of the Drug-Linker Intermediate
This protocol describes the synthesis of a drug-linker intermediate where a cytotoxic drug containing a primary or secondary amine is conjugated to this compound.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Cytotoxic drug with a free amine group (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated Fmoc-NH-ethyl-SS-propionic NHS ester.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add the solution of the activated linker to the drug solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by HPLC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the Fmoc-drug-linker conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-drug-linker conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by HPLC-MS.
-
Once the Fmoc group is completely removed, the product is the amine-drug-linker intermediate.
-
Purify the final drug-linker intermediate by reverse-phase HPLC.
-
Antibody Reduction and Conjugation
This protocol outlines the partial reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the prepared drug-linker intermediate.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Drug-linker intermediate with a thiol-reactive group (if the amine from the linker was further modified, e.g., with a maleimide (B117702) group) OR a drug-linker intermediate that can be activated to react with the antibody's thiols. For this protocol, we will assume the drug-linker has been modified to contain a maleimide group.
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in the reduction buffer.
-
Add a calculated amount of TCEP solution to the antibody solution to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Conjugation Reaction:
-
To the solution of the reduced antibody, add the maleimide-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.
-
Concentrate the purified ADC and formulate it in a suitable storage buffer.
-
Characterization of the Antibody-Drug Conjugate
Methods:
-
Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using cell-based assays such as MTT or XTT on antigen-positive and antigen-negative cell lines.
-
Plasma Stability: The ADC is incubated in plasma, and the amount of intact ADC or released payload is measured over time by methods like ELISA or LC-MS.
Data Presentation
The following tables present illustrative data for an ADC created with a disulfide linker. Note: This data is for exemplary purposes only and does not represent actual experimental results for an ADC synthesized with this compound.
Table 1: Characterization of a Hypothetical ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity (IC50) of the Hypothetical ADC
| Cell Line | Antigen Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | Moderate | 5.2 |
| MDA-MB-231 | Negative | >1000 |
Table 3: Plasma Stability of the Hypothetical ADC
| Time (days) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 1 | 95 | 92 |
| 3 | 88 | 81 |
| 7 | 75 | 65 |
Visualizations
Signaling Pathway
Caption: Intracellular pathway of a disulfide-linked ADC.
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
Logical Relationship
Caption: Relationship between ADC components and outcomes.
Application Notes and Protocols: Incorporating Fmoc-NH-ethyl-SS-propionic Acid into a Peptide Sequence on Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-ethyl-SS-propionic acid is a valuable bifunctional linker utilized in solid-phase peptide synthesis (SPPS) to introduce a cleavable disulfide bond into a peptide sequence. This linker is particularly relevant in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where the selective release of a payload in the reducing environment of the cell is desired. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for standard SPPS chemistry, while the disulfide bridge offers a labile linkage that can be cleaved under mild reducing conditions.
These application notes provide detailed protocols for the incorporation of this compound onto an amine-functionalized resin, subsequent peptide chain elongation, and the final cleavage of the peptide from the solid support.
Data Presentation
The following tables summarize key quantitative data and comparisons relevant to the procedures described.
Table 1: Recommended Reagent Quantities for Coupling Reactions
| Reagent | Equivalents (relative to resin loading) |
| This compound | 1.5 - 3.0 |
| Coupling Reagent (e.g., HATU, HBTU) | 1.5 - 3.0 |
| Base (e.g., DIPEA, NMM) | 3.0 - 6.0 |
| Subsequent Fmoc-Amino Acids | 3.0 - 5.0 |
| Coupling Reagent (for amino acids) | 3.0 - 5.0 |
| Base (for amino acids) | 6.0 - 10.0 |
Table 2: Comparison of Common Reducing Agents for Disulfide Cleavage
| Reducing Agent | Typical Concentration | pH Range | Reaction Time | Advantages | Disadvantages |
| Dithiothreitol (B142953) (DTT) | 50 - 100 mM | 7.0 - 8.5 | 1 - 4 hours | Effective, commonly used, and relatively inexpensive.[1][2][3] | Can interfere with subsequent maleimide (B117702) chemistry, less stable at higher pH.[2][3] |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 10 - 50 mM | 2.0 - 9.0 | 15 - 60 min | More stable, effective over a wider pH range, and does not contain a thiol group, making it compatible with maleimide chemistry.[1][2][3] | More expensive than DTT.[2] |
Experimental Protocols
Protocol 1: Coupling of this compound to Amino-Functionalized Resin
This protocol describes the initial coupling of the disulfide linker to a resin with a free amino group (e.g., Rink Amide resin).
Materials:
-
Amino-functionalized resin (e.g., Rink Amide, 100-200 mesh)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected amino group, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (2 equivalents) and HATU (or HBTU) (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
Protocol 2: Peptide Chain Elongation
Following the successful coupling of the linker, the peptide sequence is elongated using standard Fmoc-SPPS protocols.
Materials:
-
Resin with coupled this compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
DMF, DCM, 20% piperidine in DMF
Procedure:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the linker by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using your preferred activation method (e.g., HATU/DIPEA or HBTU/DIPEA). Use 3-5 equivalents of the amino acid and coupling reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the reductive cleavage of the disulfide bond to release the peptide into solution.
Materials:
-
Peptide-resin with the disulfide linker
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer: e.g., 0.1 M Ammonium (B1175870) bicarbonate, pH 8.0 for DTT; Phosphate-buffered saline (PBS), pH 7.4 for TCEP
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for side-chain deprotection
-
DCM
-
Cold diethyl ether
Procedure:
-
Side-Chain Deprotection (Optional but Recommended): Before cleaving the disulfide bond, it is often advantageous to remove the acid-labile side-chain protecting groups. Treat the dried peptide-resin with a TFA cleavage cocktail for 2-3 hours at room temperature. Wash the resin thoroughly with DCM to remove the cleaved protecting groups and scavengers. Dry the resin under vacuum.
-
Preparation of Cleavage Solution:
-
For DTT: Prepare a solution of 100 mM DTT in 0.1 M ammonium bicarbonate buffer, pH 8.0.
-
For TCEP: Prepare a solution of 50 mM TCEP in PBS, pH 7.4.
-
-
Reductive Cleavage: Add the cleavage solution to the washed and dried peptide-resin. Agitate the mixture at room temperature. Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.
-
DTT: Typically 1-4 hours.
-
TCEP: Typically 15-60 minutes.
-
-
Peptide Collection: Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of the cleavage buffer to ensure complete recovery.
-
Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Figure 1: Experimental workflow for peptide synthesis using a disulfide linker.
Figure 2: Signaling pathway of ADC internalization and payload release.
References
Monitoring Conjugation Reactions: A Detailed Protocol Using TLC and HPLC
Application Note & Protocol
Introduction
Conjugation reactions, which involve the joining of two or more molecules to form a single, more complex structure, are fundamental in various scientific disciplines, including drug development, proteomics, and materials science. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This document provides detailed protocols for monitoring conjugation reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Monitoring Conjugation Reactions by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of chemical reactions.[1][2][3] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.[4]
Principle
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents).[1][5] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds travel further, resulting in a higher Rf value. By comparing the spots of the reaction mixture over time to the spots of the starting materials, one can monitor the progress of the conjugation.[4][6]
Experimental Protocol
1.2.1. Materials
-
TLC plates (e.g., silica gel 60 F254)[1]
-
Developing chamber
-
Capillary tubes or micropipette for spotting[3]
-
Pencil
-
Mobile phase (solvent system)
-
Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)[7][8]
1.2.2. Procedure
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting positions for the different samples to be spotted.[9]
-
Spotting:
-
On the baseline, apply a small spot of the starting material(s) in a designated lane.
-
In a separate lane, spot the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
It is highly recommended to use a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other. This helps in confirming the identity of the spots.[4][9]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[9]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[5]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. Common methods include:
-
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background under a UV lamp (typically at 254 nm).[1][7]
-
Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine.[7][8]
-
Chemical Stains: Spray the plate with a suitable staining reagent (e.g., potassium permanganate, p-anisaldehyde) and gently heat to develop the spots.[10][11]
-
-
-
Analysis:
-
Circle the visualized spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot(s) and the appearance of the product spot in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible.[4]
-
Data Presentation
The progress of the reaction can be summarized by recording the Rf values of the starting materials and the product.
| Time Point | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |
| 0 h | 0.65 | 0.20 | Not observed |
| 1 h | 0.65 (faint) | 0.20 (faint) | 0.45 |
| 2 h | Not observed | Not observed | 0.45 |
Workflow Diagram
Caption: Workflow for monitoring a conjugation reaction using TLC.
Monitoring Conjugation Reactions by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that provides quantitative data on the progress of a reaction.[12][13] It is particularly useful for complex mixtures and for analyzing biomolecules such as proteins and antibodies involved in conjugation reactions.[14][15]
Principle
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.[16] Different modes of HPLC can be used depending on the properties of the molecules being analyzed:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This is one of the most common methods for analyzing small molecules and proteins.[17][18]
-
Size-Exclusion HPLC (SEC-HPLC): Separates molecules based on their size. It is useful for separating conjugated proteins from unconjugated starting materials and for detecting aggregation.[19]
-
Ion-Exchange HPLC (IEX-HPLC): Separates molecules based on their net charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins and other biomolecules based on their hydrophobicity under non-denaturing conditions.
Experimental Protocol
2.2.1. Materials
-
HPLC system with a suitable detector (e.g., UV-Vis)[13]
-
HPLC column appropriate for the separation mode (e.g., C18 for RP-HPLC)
-
Mobile phases (e.g., water and acetonitrile (B52724) with additives like trifluoroacetic acid for RP-HPLC)
-
Sample vials
-
Syringes and filters for sample preparation
2.2.2. Procedure
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a quenching agent or by rapid dilution).
-
Dilute the sample to an appropriate concentration with a suitable solvent (often the mobile phase).
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[13]
-
-
Injection and Data Acquisition:
-
Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times. Injecting standards of the starting materials can help with peak identification.
-
Integrate the peak areas of the starting materials and the product.
-
Calculate the percentage conversion of the starting material to the product over time.
-
Data Presentation
The quantitative data obtained from HPLC can be presented in a table.
| Time Point | Retention Time SM1 (min) | Peak Area SM1 | Retention Time Product (min) | Peak Area Product | % Conversion |
| 0 h | 5.2 | 1,250,000 | - | 0 | 0% |
| 1 h | 5.2 | 625,000 | 8.7 | 610,000 | ~50% |
| 2 h | 5.2 | 12,500 | 8.7 | 1,230,000 | >98% |
Workflow Diagram
Caption: Workflow for monitoring a conjugation reaction using HPLC.
Conclusion
Both TLC and HPLC are invaluable tools for monitoring conjugation reactions. TLC offers a quick and simple qualitative assessment of reaction progress, making it ideal for rapid screening of reaction conditions. HPLC provides detailed quantitative information, which is essential for accurate determination of reaction kinetics, product purity, and for applications in regulated environments such as drug development. The choice of technique depends on the specific requirements of the reaction, the nature of the molecules involved, and the level of detail required for the analysis.
References
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 9. How To [chem.rochester.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. shimadzu.com [shimadzu.com]
- 15. GoToStage.com [gotostage.com]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellmosaic.com [cellmosaic.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Reversible Protein Immobilization using Fmoc-NH-ethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible protein immobilization is a powerful technique for a wide range of applications, from the purification of binding partners to the study of enzymatic activity and the investigation of complex signaling pathways. Unlike permanent immobilization methods, reversible techniques allow for the recovery of the immobilized protein and its interacting molecules in their native state. This is particularly advantageous for applications requiring downstream analysis, such as mass spectrometry, or when the solid support is costly and needs to be regenerated.
Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional crosslinker designed for the reversible immobilization of proteins. It features three key chemical moieties:
-
An N-hydroxysuccinimide (NHS) ester (or a carboxyl group that can be activated to an NHS ester) for the covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the protein of interest.
-
A disulfide (SS) bond that serves as a cleavable linker, allowing for the release of the immobilized protein under mild reducing conditions.
-
An Fmoc-protected amine , which provides an orthogonal site for further chemical modifications if desired, though it is often underutilized in simple immobilization protocols.
The central principle of this application is the covalent attachment of a protein to a solid support via the linker, followed by the specific cleavage of the disulfide bond to release the protein and any captured binding partners.
Data Presentation
The efficiency of immobilization, the retention of protein activity, and the recovery of the protein after cleavage are critical parameters for the success of this technique. The following tables provide representative quantitative data for the immobilization of a model enzyme, β-Galactosidase, on amine-functionalized agarose (B213101) beads using this compound NHS ester.
Table 1: Immobilization Efficiency of β-Galactosidase
| Parameter | Value |
| Initial β-Galactosidase Concentration | 2.0 mg/mL |
| Volume of β-Galactosidase Solution | 1.0 mL |
| Volume of Amine-Functionalized Agarose Beads (50% slurry) | 0.5 mL |
| Immobilization Incubation Time | 2 hours |
| Immobilization Temperature | Room Temperature |
| Immobilization Yield | ~85% |
| Binding Capacity of Beads | ~3.4 mg protein/mL beads |
Table 2: Activity of Immobilized and Recovered β-Galactosidase
| Sample | Specific Activity (U/mg) | Activity Retention/Recovery |
| Free β-Galactosidase (before immobilization) | 100 | 100% |
| Immobilized β-Galactosidase | 75 | 75% |
| Recovered β-Galactosidase (after cleavage) | 92 | 92% |
Table 3: Cleavage Conditions and Efficiency
| Cleavage Reagent | Concentration | Incubation Time | Temperature | Cleavage Efficiency |
| Dithiothreitol (DTT) | 50 mM | 1 hour | 37°C | >95% |
Experimental Protocols
Protocol 1: Immobilization of a Protein on Amine-Functionalized Beads
This protocol describes the immobilization of a protein containing accessible primary amines onto amine-functionalized agarose beads using this compound NHS ester.
Materials:
-
Amine-functionalized agarose beads
-
This compound NHS ester
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; avoid buffers containing primary amines like Tris)
-
Coupling Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
-
Quenching Buffer: 1 M Ethanolamine, pH 8.0
-
Wash Buffer: PBS, pH 7.4
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Transfer an appropriate volume of the amine-functionalized bead slurry to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 1 minute and discard the supernatant.
-
Wash the beads twice with 1 mL of Coupling Buffer, centrifuging and removing the supernatant after each wash.
-
-
Linker Activation of Protein (Alternative to direct NHS-ester linker):
-
If starting with the carboxylic acid form of the linker, activate it to an NHS ester using EDC and NHS chemistry according to standard protocols. For this protocol, we assume the use of the pre-activated NHS ester linker.
-
-
Protein Immobilization:
-
Dissolve the this compound NHS ester in a small amount of anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the dissolved linker to your protein solution in Coupling Buffer.
-
Incubate for 1 hour at room temperature with gentle mixing to allow the linker to react with the protein's primary amines.
-
Remove excess, unreacted linker by buffer exchange into PBS, pH 7.4, using a desalting column.
-
Add the linker-activated protein solution to the prepared amine-functionalized beads.
-
Incubate for 2-4 hours at room temperature on an end-over-end rotator.
-
-
Quantification of Immobilization Yield (Optional):
-
Collect the supernatant after the immobilization incubation.
-
Measure the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Calculate the amount of immobilized protein by subtracting the amount of protein in the supernatant from the initial amount of protein added to the beads.
-
-
Quenching:
-
Centrifuge the beads and discard the supernatant.
-
Add 1 mL of Quenching Buffer to the beads to block any unreacted sites.
-
Incubate for 30 minutes at room temperature with rotation.
-
-
Washing:
-
Centrifuge the beads and discard the Quenching Buffer.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
After the final wash, resuspend the beads in a suitable storage buffer (e.g., PBS with a preservative). The protein is now reversibly immobilized on the beads.
-
Protocol 2: Cleavage and Recovery of the Immobilized Protein
This protocol describes the release of the immobilized protein from the solid support by cleaving the disulfide bond.
Materials:
-
Protein-immobilized beads from Protocol 1
-
Cleavage Buffer: 50 mM Dithiothreitol (DTT) in PBS, pH 8.0
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Bead Washing:
-
Take an aliquot of the protein-immobilized bead slurry.
-
Wash the beads twice with PBS, pH 7.4, to remove any non-specifically bound molecules.
-
-
Cleavage:
-
Resuspend the washed beads in an appropriate volume of Cleavage Buffer.
-
Incubate for 1 hour at 37°C with gentle mixing.
-
-
Protein Recovery:
-
Centrifuge the beads at 1,000 x g for 2 minutes.
-
Carefully collect the supernatant, which now contains the released protein.
-
For applications sensitive to DTT, the recovered protein solution can be buffer exchanged using a desalting column.
-
-
Analysis of Recovered Protein:
-
The concentration and activity of the recovered protein can be determined using standard assays.
-
Mandatory Visualizations
Chemical Structure and Immobilization Principle
Caption: Principle of reversible protein immobilization.
Experimental Workflow for Protein Immobilization and Recovery
Caption: Workflow for reversible protein immobilization.
Application in a Pull-Down Assay to Study a Kinase Signaling Pathway
This diagram illustrates how a reversibly immobilized kinase can be used to "pull down" its substrates and interacting partners from a cell lysate, aiding in the elucidation of signaling pathways.
Caption: Pull-down assay using a reversibly immobilized kinase.
Application Notes and Protocols: Preparation of Stock Solutions of Fmoc-NH-ethyl-SS-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and other bioconjugates.[1] The presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a disulfide bond, and a carboxylic acid functionality allows for orthogonal conjugation strategies. The Fmoc group provides temporary protection of the primary amine, which can be deprotected under basic conditions to allow for further modification. The disulfide bond offers a cleavage mechanism within the reducing environment of the cell, enabling the release of a conjugated payload. The terminal carboxylic acid can be activated to react with primary amines.
Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure reproducibility and success in downstream applications. This document provides a detailed protocol for the preparation of stock solutions of this compound, including recommended solvents, concentrations, and storage conditions.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Argon or Nitrogen gas
-
Calibrated analytical balance
-
Fume hood
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with tight-fitting caps
-
Micropipettes
-
Vortex mixer
-
Optional: Sonication bath
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 403.51 g/mol ).
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out 4.04 mg of this compound using a calibrated analytical balance and transfer it to a sterile amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMF or DMSO to the vial containing the solid compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution.
-
Inert Gas Purge: To enhance stability, gently purge the vial with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution as recommended in the storage table below.
Data Presentation
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Recommended Value | Notes |
| Primary Solvents | Anhydrous DMF, Anhydrous DMSO | These aprotic polar solvents are generally effective for dissolving Fmoc-protected compounds. The choice may depend on the specific downstream application. |
| Typical Concentration Range | 1-50 mM | Higher concentrations may be achievable but should be determined empirically. For many applications, a 10 mM stock is a convenient starting point. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Short-Term Stability | Up to 1 month at -20°C | Protect from light and moisture. |
| Long-Term Stability | Up to 6 months at -80°C | For optimal stability, purge with inert gas before sealing. |
| Molecular Weight | 403.51 g/mol | Use this value for accurate concentration calculations. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Conclusion
This application note provides a comprehensive protocol for the preparation of stock solutions of this compound. Adherence to these guidelines for solvent selection, handling, and storage will contribute to the reliability and reproducibility of experiments involving this versatile cleavable linker. It is always recommended to perform small-scale solubility tests if a different solvent or a higher concentration is required for a specific application.
References
DTT vs. TCEP: A Comparative Guide for Rapid Disulfide Bond Reduction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of disulfide bonds is a critical step in numerous biochemical and biotechnological applications, including protein characterization, proteomics, antibody-drug conjugate (ADC) development, and refolding of recombinant proteins. The choice of reducing agent significantly impacts the efficiency, specificity, and downstream compatibility of these processes. This document provides a detailed comparison of two of the most commonly used reducing agents: Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). We offer comprehensive application notes, detailed experimental protocols, and a quantitative comparison to guide researchers in selecting the optimal reagent for their specific needs.
Key Differences and Considerations
DTT, a classical thiol-based reducing agent, and TCEP, a phosphine-based reductant, operate through distinct mechanisms, leading to significant differences in their stability, reactivity, and compatibility with various experimental conditions.
Dithiothreitol (DTT) , also known as Cleland's reagent, is a potent reducing agent that functions by a two-step thiol-disulfide exchange reaction.[1] Its effectiveness is optimal at neutral to slightly alkaline pH (7.1-8.0) where the thiol groups are deprotonated to the more reactive thiolate anion.[1][2] However, DTT is prone to air oxidation, especially at higher pH, and its solutions should be prepared fresh.[1] It can also interfere with certain downstream applications, such as maleimide-based labeling and immobilized metal affinity chromatography (IMAC) due to its thiol groups and ability to reduce metal ions.[3][4]
Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol, odorless reducing agent that directly reduces disulfide bonds in a stoichiometric and irreversible manner.[3][5] A major advantage of TCEP is its effectiveness over a broad pH range (1.5-9.0), including acidic conditions where DTT is largely inactive.[5][6] TCEP is significantly more stable in aqueous solutions and more resistant to air oxidation compared to DTT.[5][7] Furthermore, its lack of thiol groups makes it compatible with maleimide (B117702) chemistry and IMAC purification.[5][8]
Quantitative Comparison of DTT and TCEP
The following tables summarize the key quantitative parameters for DTT and TCEP to facilitate a direct comparison.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | References |
| Optimal pH Range | 7.1 - 8.0 | 1.5 - 9.0 | [1][2][5] |
| Effective Concentration Range | 1 - 100 mM | 5 - 50 mM | [2][5][9] |
| Reaction Time for Complete Reduction | Minutes to hours (highly dependent on conditions) | Typically < 5 minutes to 1 hour | [5][7][10] |
| Stability in Aqueous Solution | Prone to air oxidation, especially at pH > 7.5; prepare fresh | More stable than DTT, less prone to air oxidation | [3][5] |
| Odor | Unpleasant sulfurous odor | Odorless | [5][11] |
| Compatibility with Maleimide Chemistry | Interferes; must be removed prior to labeling | Compatible in most cases (up to 10-20 mM) | [3][11][12] |
| Compatibility with IMAC (Ni-NTA) | Can reduce Ni2+ ions, interfering with purification | Compatible | [8][13] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction in Proteins
This protocol provides a general guideline for the reduction of disulfide bonds in protein samples. Optimal conditions may vary depending on the specific protein and downstream application.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)
-
DTT stock solution (1 M in water, freshly prepared) or TCEP-HCl stock solution (0.5 M in water)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Sample Preparation: Prepare the protein sample to the desired concentration in the reaction buffer.
-
Addition of Reducing Agent:
-
For DTT: Add the 1 M DTT stock solution to the protein sample to a final concentration of 1-10 mM for maintaining reduced cysteines or 50-100 mM for complete denaturation.[2]
-
For TCEP: Add the 0.5 M TCEP stock solution to the protein sample to a final concentration of 5-50 mM.[5] A molar excess of TCEP is recommended for rapid and complete reduction.[5]
-
-
Incubation: Incubate the reaction mixture.
-
For DTT: Incubate for 15-30 minutes at room temperature or 37°C. For inaccessible disulfide bonds, incubation at higher temperatures (e.g., 56°C) or in the presence of denaturants may be necessary.[2][14]
-
For TCEP: Incubate for 15-30 minutes at room temperature. Most reductions are complete within minutes.[5]
-
-
Downstream Processing: The reduced protein is now ready for subsequent applications. If DTT was used and it interferes with the next step (e.g., maleimide labeling), it must be removed via methods like dialysis or gel filtration. TCEP generally does not require removal for many downstream applications.[5]
Protocol 2: Rapid Reduction for Mass Spectrometry Analysis
This protocol is optimized for the rapid reduction of disulfide bonds prior to mass spectrometry.
Materials:
-
Protein sample
-
DTT or TCEP
-
Ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 5.5) or Citric acid buffer (0.1 M, pH 3.0)
Procedure:
-
Using DTT:
-
Using TCEP:
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reduction mechanisms of DTT and TCEP, and a typical experimental workflow.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Mechanism of disulfide bond reduction by TCEP.
Caption: General experimental workflow for disulfide bond reduction.
Conclusion
The choice between DTT and TCEP for disulfide bond reduction depends heavily on the specific experimental context. TCEP offers significant advantages in terms of stability, broader pH range, and compatibility with downstream applications like maleimide labeling and IMAC, making it the superior choice for many modern proteomics and bioconjugation workflows.[3][13] DTT, while a powerful and cost-effective reducing agent, requires more careful handling due to its instability and potential for interference with subsequent steps. By understanding the distinct properties of each reagent and following optimized protocols, researchers can achieve efficient and reliable reduction of disulfide bonds for successful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 5. benchchem.com [benchchem.com]
- 6. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
- 8. agscientific.com [agscientific.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. goldbio.com [goldbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Disulfide-Containing Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of disulfide-containing linkers in solid-phase synthesis. This powerful technique is particularly relevant for the synthesis of thiol-functionalized peptides, cyclic peptides, and for the development of drug delivery systems such as antibody-drug conjugates (ADCs).
Introduction
Solid-phase synthesis (SPS) utilizing a disulfide-containing linker is a versatile strategy that allows for the assembly of peptides and other molecules on a solid support, with subsequent release under mild reductive conditions. The key feature of this approach is the disulfide bond, which is stable under a wide range of chemical conditions used in SPS but can be selectively cleaved by reducing agents. This allows for the production of molecules with free thiol groups, which are valuable for subsequent conjugation, cyclization, or other modifications. A significant application of this technology is in the targeted delivery of cytotoxic drugs to cancer cells, where the higher intracellular concentration of reducing agents like glutathione (B108866) (GSH) triggers the release of the active payload.[1]
Core Principles
The fundamental principle of this methodology lies in the reversible nature of the disulfide bond. A molecule of interest, typically a peptide, is anchored to a solid support via a linker containing a disulfide bridge. Standard solid-phase synthesis protocols, such as Fmoc-based peptide synthesis, are then employed to elongate the molecule. Upon completion of the synthesis and removal of side-chain protecting groups, the disulfide bond in the linker is reduced, releasing the desired product into solution. This strategy offers several advantages:
-
Traceless Cleavage: The cleavage process leaves a native thiol group on the product, which is often a desired functional handle.
-
Orthogonality: The disulfide bond is stable to the acidic and basic conditions typically used in Fmoc-based solid-phase peptide synthesis, ensuring the integrity of the linker during chain assembly.
-
Mild Cleavage Conditions: Reductive cleavage avoids the use of harsh acids like hydrofluoric acid (HF), preserving sensitive functional groups in the synthesized molecule.
-
High Purity Products: This method can yield thiol-functionalized peptides in high purity (>90%) without the need for chromatographic purification.[2][3]
Key Applications
The unique properties of disulfide linkers make them suitable for a variety of applications in research and drug development:
-
Synthesis of Thiol-Functionalized Peptides: The direct product of cleavage is a peptide with a C-terminal thiol group, which can be used for site-specific conjugation to proteins, surfaces, or other molecules.
-
On-Resin Cyclization of Peptides: Disulfide bridges can be formed on the solid support between two cysteine residues in the peptide sequence, facilitating the synthesis of cyclic peptides with constrained conformations.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): Disulfide linkers are extensively used in ADCs to connect a cytotoxic payload to a monoclonal antibody.[1] The linker is stable in the bloodstream but is cleaved in the reducing environment of tumor cells, leading to targeted drug release.[1]
-
Synthesis of Glycopeptides: This methodology has been successfully applied to the synthesis of glycopeptides, where a carbohydrate moiety is linked to a peptide via a disulfide bond.[4]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis using a Disulfide Linker (Fmoc/tBu Strategy)
This protocol outlines the general steps for synthesizing a peptide on a resin functionalized with a disulfide linker, using the popular Fmoc/tBu chemistry. A common building block for introducing the disulfide linker is Fmoc-Cys(Trt)-OH .[5][6][7]
1. Resin Preparation:
- Swell the disulfide-linked resin (e.g., Rink Amide resin pre-loaded with a disulfide linker) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
- Drain the resin and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
- Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
- Wash the resin as described in step 2.
4. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Side-Chain Deprotection:
- Wash the resin with DCM.
- Treat the resin with a cleavage cocktail to remove the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
- Incubate for 2-3 hours at room temperature.
- Wash the resin thoroughly with DCM and DMF.
7. Reductive Cleavage of the Disulfide Linker:
- Suspend the resin in a solution of the chosen reducing agent (see Table 1 for options).
- Incubate at room temperature with agitation for the recommended time.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with the cleavage buffer to ensure complete recovery of the product.
- Lyophilize the filtrate to obtain the crude peptide.
Protocol 2: On-Resin Disulfide Bond Formation for Peptide Cyclization
This protocol describes the formation of an intramolecular disulfide bridge in a peptide while it is still attached to the solid support.
1. Synthesis of the Linear Peptide:
- Synthesize the linear peptide sequence containing two cysteine residues on a suitable resin using the methods described in Protocol 1. The cysteine side chains should be protected with orthogonal protecting groups (e.g., Cys(Trt) and Cys(Acm)).
2. Selective Deprotection of Cysteine Residues:
- Selectively remove the protecting groups from the two cysteine residues that will form the disulfide bridge. For example, the Trt group can be removed with a mild solution of TFA (e.g., 1-2% TFA in DCM), while the Acm group is stable under these conditions.
3. On-Resin Oxidation:
- Wash the resin thoroughly to remove the deprotection reagents.
- Suspend the resin in DMF.
- Add an oxidizing agent such as iodine (I2), N-chlorosuccinimide (NCS), or potassium ferricyanide (B76249) (K3[Fe(CN)6]). For example, treat the resin with a solution of I2 (10 equivalents) in DMF until a persistent yellow color is observed (typically 1-2 hours).
- Quench the excess oxidizing agent (e.g., with a solution of ascorbic acid for I2).
- Wash the resin extensively with DMF and DCM.
4. Cleavage from the Resin:
- Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail for the linker used (as described in Protocol 1, step 7 for a disulfide linker, or a standard TFA cocktail for other linkers).
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Linker Cleavage
| Reducing Agent | Abbreviation | Typical Concentration | Cleavage Time | pH Range | Advantages | Disadvantages |
| Dithiothreitol | DTT | 10-100 mM | 1-4 hours | >7 | Effective and widely used. | Strong odor, can interfere with subsequent thiol-specific reactions. |
| Tris(2-carboxyethyl)phosphine | TCEP | 10-50 mM | < 30 minutes | 1.5 - 9.0 | Odorless, stable, does not contain a thiol group, effective over a wide pH range.[8] | Can be more expensive than DTT. |
| 1,4-Butanedithiol | BDT | 10-50 mM | 1-2 hours | >7 | Volatile, allowing for easy removal by evaporation.[2][3] | Strong odor. |
| β-Mercaptoethanol | BME | 10-100 mM | 1-4 hours | >7 | Inexpensive and effective. | Strong odor, volatile, and toxic. |
| Glutathione (reduced) | GSH | 1-10 mM | Variable | Physiological | Biologically relevant, used to mimic intracellular cleavage. | Slower reaction rate compared to other reagents. |
Table 2: Reported Cleavage and Cyclization Yields
| Peptide/Linker System | Reducing/Oxidizing Agent | Yield | Reference |
| Cyclo-CPKA | DTT (for cyclization) | 26% (cyclization yield) | [9] |
| H-Cys-Gly-Arg-Gly-Cys-Tyr-Ala-Tyr-Lys-NH2 | TCEP | 76% | [1] |
| Disulfide-linked glycopeptides | TFA/TIS/water (cleavage) | "Efficiently produced" | [4] |
| Thiol-functionalized peptides | 1,4-Butanedithiol (BDT) | >90% purity | [2][3] |
Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
Visualizations
Caption: Workflow for solid-phase synthesis of a thiol-functionalized peptide using a disulfide linker.
Caption: Workflow for on-resin cyclization of a peptide via disulfide bond formation.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) with a disulfide linker.
References
- 1. DSpace [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. proteinabeads.com [proteinabeads.com]
- 9. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting incomplete disulfide cleavage of ethyl-SS-propionic acid linker
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete disulfide cleavage of the ethyl-SS-propionic acid linker, commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cleavage of my ethyl-SS-propionic acid linker?
Incomplete disulfide cleavage can stem from several factors:
-
Suboptimal Reducing Agent Concentration: The concentration of the reducing agent may be insufficient to drive the cleavage reaction to completion.
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough for the specific disulfide bond in your conjugate, especially if there is steric hindrance.[6]
-
Unfavorable Reaction Conditions: pH, temperature, and incubation time all play a crucial role in the efficiency of disulfide reduction.[7][8][9]
-
Oxidation of the Reducing Agent: Some reducing agents, like Dithiothreitol (DTT), are prone to air oxidation, which reduces their effectiveness.[8]
-
Protein Conformation: The disulfide bond within the linker may be inaccessible due to the folding of the protein or antibody to which it is conjugated.[10][11]
-
Presence of Interfering Substances: Metal ions can interfere with the activity of some reducing agents.[12]
Q2: Which reducing agent should I use for cleaving the ethyl-SS-propionic acid linker?
The choice of reducing agent is critical for successful disulfide cleavage. The most commonly used reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[13]
-
DTT (Dithiothreitol): A strong reducing agent, often preferred for its potency. However, it is less stable in solution and its effectiveness is pH-dependent, with optimal activity at a pH above 7.[7][14]
-
TCEP (Tris(2-carboxyethyl)phosphine): A more stable and versatile reducing agent that is effective over a broader pH range, including acidic conditions.[7][8] It is also odorless and compatible with maleimide (B117702) chemistry.[8]
-
BME (β-mercaptoethanol): An effective but volatile reducing agent with a strong odor. It is generally used in large excess to drive the reaction to completion.[8][15]
Q3: How can I optimize the reaction conditions for disulfide cleavage?
To optimize cleavage of your ethyl-SS-propionic acid linker, consider the following:
-
pH: The optimal pH for most thiol-based reducing agents like DTT is above 7.[7] TCEP is effective over a wider pH range.[8][16] For antibody-drug conjugates, a pH between 7 and 9 is often used for the reduction step.[17]
-
Temperature: Increasing the reaction temperature can enhance the rate of disulfide reduction.[9][14] A common temperature range is 37°C to 56°C.[9][14] However, be mindful of the thermal stability of your protein or conjugate.
-
Incubation Time: The reaction may require more time to go to completion. An incubation time of 30 minutes is often a good starting point, but this may need to be optimized.[9][14]
-
Denaturing Agents: In cases where the disulfide bond is inaccessible, the addition of a denaturing agent like urea (B33335) or guanidine (B92328) hydrochloride can unfold the protein and expose the linker.[13]
Q4: My reducing agent seems to be inactive. What could be the cause?
-
Improper Storage: Reducing agents like DTT are susceptible to oxidation and should be stored as a powder in a dry environment. Solutions should be made fresh before use.[14]
-
Presence of Metal Ions: Certain metal ions can chelate and inactivate reducing agents. The addition of a chelating agent like EDTA can mitigate this issue.[12]
-
Incorrect Buffer: Some buffers, particularly phosphate (B84403) buffers, can negatively impact the stability and effectiveness of certain reducing agents like BME.[12]
Comparative Data of Common Reducing Agents
The following table summarizes the key characteristics and recommended conditions for the most common disulfide reducing agents.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |
| Potency | Strong[7] | Strong[16] | Moderate[15] |
| Optimal pH | > 7[7][14] | 1.5 - 9.0[16] | > 7 |
| Stability | Prone to air oxidation[8] | More stable than DTT[8][16] | Prone to air oxidation[8] |
| Odor | Strong, unpleasant[7] | Odorless[8][16] | Strong, unpleasant[8] |
| Compatibility | Incompatible with maleimide chemistry | Compatible with maleimide chemistry[8] | Can form mixed disulfides[8] |
Experimental Protocols
Protocol 1: Standard Disulfide Cleavage using DTT
This protocol is a general guideline for the cleavage of disulfide bonds in proteins or conjugates.
-
Prepare a fresh 1 M stock solution of DTT in deionized water.
-
Dissolve the conjugate containing the ethyl-SS-propionic acid linker in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the DTT stock solution to the conjugate solution to a final concentration of 10-100 mM.[14] For complete reduction for electrophoresis, 50-100 mM is recommended.[14]
-
Incubate the reaction mixture at 37°C for 30 minutes.[9][14] For more resistant disulfide bonds, the temperature can be increased to 56°C.[9]
-
Proceed with downstream analysis. If necessary, remove excess DTT using a desalting column.
Protocol 2: Disulfide Cleavage using TCEP
This protocol is suitable for applications where DTT is not ideal, such as when maleimide chemistry is used downstream.
-
Prepare a 0.5 M stock solution of TCEP in deionized water. This solution is stable.[13]
-
Dissolve the conjugate in a buffer of choice (TCEP is effective over a wide pH range).
-
Add the TCEP stock solution to the conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 10-30 minutes.[14] The reaction is generally faster than with DTT.[16]
-
Proceed with the next steps of your experiment. TCEP generally does not need to be removed before subsequent sulfhydryl-reactive crosslinking reactions.[16]
Visual Guides
Chemical Structure and Cleavage of Ethyl-SS-Propionic Acid Linker
Caption: Cleavage of the ethyl-SS-propionic acid linker.
Troubleshooting Workflow for Incomplete Disulfide Cleavage
References
- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mal-NH-ethyl-SS-propionic acid | CAS: 2128735-24-8 | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agscientific.com [agscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. store.p212121.com [store.p212121.com]
- 13. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Disulfide reduction using TCEP reaction [biosyn.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Prevention of Disulfide Scrambling in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent disulfide scrambling during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is disulfide scrambling?
A: Disulfide scrambling, or shuffling, is the incorrect formation or rearrangement of disulfide bonds within a peptide or protein.[1] This process leads to non-native disulfide bond connections, which can disrupt the protein's proper three-dimensional structure, stability, and biological function.[1][2] Disulfide scrambling can occur during synthesis, folding, purification, or even storage.[1] For therapeutic proteins like monoclonal antibodies, improper disulfide connectivity is a critical quality attribute to monitor, as it can lead to a loss of antigen-binding ability and reduced efficacy.[2]
Q2: What are the primary causes of disulfide scrambling during peptide synthesis?
A: Disulfide scrambling is primarily caused by thiol-disulfide exchange reactions, which are initiated by free thiol groups (from cysteine residues). These reactions can be exacerbated by several factors during synthesis and handling:
-
Alkaline pH: Basic conditions (typically pH > 8) deprotonate the thiol groups of cysteine, making them more nucleophilic and prone to attacking existing disulfide bonds, which leads to shuffling.[1][3]
-
Presence of Reducing or Oxidizing Agents: Uncontrolled exposure to reducing agents can break native disulfide bonds, while harsh or non-specific oxidizing agents can promote the formation of incorrect pairings.[1]
-
Elevated Temperatures: Heat can denature the peptide, exposing cysteine residues and increasing the rate of scrambling reactions.[1][4]
-
Free Cysteines: The presence of unprotected cysteine residues during the oxidation step is the fundamental prerequisite for scrambling.
Q3: What is the most effective strategy to prevent disulfide scrambling when synthesizing peptides with multiple disulfide bonds?
A: The most robust and widely used method is the orthogonal protection strategy .[5][6] This approach involves using different classes of protecting groups for specific pairs of cysteine residues.[6] Each protecting group is stable under the removal conditions of the others, allowing for the sequential and regioselective formation of each disulfide bond.[5][6] This directed method ensures that only the desired cysteine pairs are available for oxidation at each step, preventing random bond formation.[5][7]
Q4: What is the difference between on-resin and in-solution disulfide bond formation?
A:
-
On-resin formation involves creating the disulfide bond while the peptide is still covalently attached to the solid-phase synthesis resin.[7][8] A key advantage of this method is that the peptide chains are immobilized and pseudo-diluted, which minimizes intermolecular reactions (like dimerization or polymerization) and favors the desired intramolecular cyclization.[7]
-
In-solution formation is performed after the peptide has been cleaved from the resin and fully deprotected. While effective for simple peptides with a single disulfide bond, this method requires highly dilute conditions to favor intramolecular cyclization and can be prone to aggregation and scrambling, especially for complex peptides.[3][5]
Troubleshooting Guide
Q5: My HPLC analysis shows multiple peaks after the final oxidation step. What could be the cause?
A: The presence of multiple peaks in your HPLC chromatogram often indicates a heterogeneous mixture of products, which could include scrambled disulfide isomers, oligomers, or incompletely oxidized peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Disulfide Scrambling | The oxidation conditions may be too harsh or the pH may be too high. Optimize the pH to be slightly acidic or neutral (pH 5-7).[1] Ensure that no free thiols from previous steps remain by using an appropriate orthogonal protection strategy. |
| Incomplete Oxidation | The oxidation reaction may not have gone to completion. Monitor the reaction over time using analytical HPLC and extend the reaction time if necessary.[3] Consider using a more efficient oxidizing agent. |
| Peptide Aggregation | Hydrophobic peptides are prone to aggregation, which can lead to multiple species. Perform the oxidation in the presence of denaturants or organic co-solvents to disrupt aggregation. |
| Intermolecular Disulfide Formation | The peptide concentration during solution-phase oxidation may be too high, favoring the formation of dimers or oligomers. Perform the oxidation under high-dilution conditions (typically < 0.1 mg/mL). |
| Premature Deprotection | One of your orthogonal protecting groups may not have been fully stable during a previous step, leading to a mixture of partially deprotected intermediates. Re-evaluate the compatibility of your chosen protecting groups.[9] |
Q6: The yield of my desired peptide is very low after forming three disulfide bonds. How can I improve it?
A: Synthesizing peptides with three or more disulfide bonds is challenging, and low yields can result from cumulative losses at each deprotection and oxidation step.[5][10]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Order of Bond Formation | The order in which disulfide bonds are formed can significantly impact folding and subsequent reaction efficiency.[7][9] If forming an internal bond first (e.g., Cys3-Cys15) leads to poor yield, try forming a different bond first (e.g., Cys1-Cys11).[7] The formation of the first bond can drive the peptide into a conformation that either facilitates or hinders the formation of subsequent bonds.[7][9] |
| Inefficient Deprotection/Oxidation | The conditions for removing a specific protecting group may not be optimal. For example, iodine-mediated Acm removal can be sluggish.[5] Optimize the deprotection and oxidation conditions for each step individually before attempting the full synthesis. |
| Steric Hindrance | As the peptide becomes more structured with each new disulfide bond, the remaining protected cysteines may become sterically inaccessible. Consider using different protecting groups or a different order of bond formation to ensure the reaction sites remain accessible.[9] |
| On-Resin Aggregation | For complex syntheses, the peptide can aggregate on the resin, hindering reagent access. Use structure-disrupting ("magic") bullets or perform the synthesis at an elevated temperature. |
Key Strategies to Prevent Disulfide Scrambling
Orthogonal Protection Strategy
The cornerstone of preventing disulfide scrambling in multi-cysteine peptides is the use of an orthogonal set of cysteine-protecting groups. The table below summarizes commonly used groups and their typical deprotection conditions.
| Protecting Group | Abbreviation | Deprotection (Cleavage) Conditions | Orthogonal To |
| Trityl | Trt | Mild acid (e.g., TFA/TIS/H₂O) or Iodine (I₂) | Acm, Mob, tBu |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate, Silver(I) trifluoromethanesulfonate | Trt, Mmt, tBu |
| tert-Butyl | tBu | Strong acid (e.g., HF) or specialized reagents like PhS(O)Ph/CH₃SiCl₃ in TFA | Trt, Acm, Mmt |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Acm, tBu |
| 3-Nitro-2-pyridinesulfenyl | Npys | Thiol reagents (e.g., Triphenylphosphine) | Trt, Acm, tBu |
| S-sulfonate | SO₃⁻ | Thiol reagents (e.g., DTT) | Trt, Acm, tBu |
| Methoxybenzyl | Mob | Strong acid (e.g., HF, TFMSA) | Trt, Acm |
This table provides a general overview. Specific conditions and compatibilities should always be optimized for the target peptide sequence.
Experimental Protocols
Protocol 1: General On-Resin Regioselective Disulfide Bond Formation
This protocol outlines a general method for forming the first of two disulfide bonds on-resin using an Mmt/Acm orthogonal pair.
-
Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS. Incorporate Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Selective Mmt Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM containing 5% Triisopropylsilane (TIS) for 2 minutes.[11]
-
Repeat this treatment 5-7 times, collecting the yellow Mmt cation in the filtrate.
-
Wash the resin thoroughly with DCM, followed by N,N-Dimethylformamide (DMF).
-
-
First Disulfide Bond Formation (Oxidation):
-
Swell the resin in DMF.
-
Add a solution of an oxidizing agent, such as N-Chlorosuccinimide (NCS) or Thallium(III) trifluoroacetate, in DMF.[11][12]
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once complete, wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
-
Continuation: The resin now contains the peptide with one disulfide bond formed and the other cysteine pair still protected with Acm groups, ready for the next step (e.g., cleavage from resin followed by in-solution Acm deprotection and oxidation).
Protocol 2: Preventing Artificial Scrambling During Sample Prep for LC-MS Analysis
Accurate analysis is critical to confirm correct disulfide pairing. Artificial scrambling can occur during sample preparation for mass spectrometry. This protocol is designed to minimize such artifacts.
-
Sample Denaturation: Denature the peptide sample (e.g., 100 µg) in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl at a slightly acidic pH (e.g., pH 5.3-6.5).[1][13] Avoid alkaline pH and high heat.[1][4]
-
Alkylation of Free Thiols:
-
To prevent scrambling initiated by any pre-existing free thiols, immediately block them with a fast-acting alkylating agent.
-
Add N-ethylmaleimide (NEM) to the denatured sample. NEM reacts much faster than thiol-disulfide exchange, effectively preventing this scrambling pathway.[13] Using NEM under acidic conditions is reported to prevent artificial scrambling.[13] Iodoacetamide (IAA) is less effective as its reaction kinetics are often insufficient to completely prevent rearrangement.[13]
-
-
Enzymatic Digestion:
-
Perform enzymatic digestion (e.g., with Trypsin/Lys-C) under conditions that minimize scrambling.
-
Using a low pH digestion kit (e.g., pH 5.3) can be effective.[13]
-
Alternatively, if alkaline pH is required for enzyme activity, include an additive like cystamine (B1669676) in the digestion buffer. Cystamine, an oxidizing agent, can help maintain the native disulfide bonds and prevent shuffling.[4][14][15]
-
-
Quenching and Analysis:
-
Quench the digestion by adding acid (e.g., formic acid) to lower the pH to ~2-3.
-
Analyze the resulting peptide mixture immediately by non-reduced LC-MS/MS. Compare the results to a reduced sample to identify disulfide-linked peptides.[16]
-
Visualizations
Disulfide Scrambling and Prevention Workflow
Caption: A logical workflow comparing uncontrolled oxidation, which leads to scrambling, with the directed orthogonal protection strategy.
Troubleshooting Logic for Disulfide Analysis
Caption: A decision tree to help researchers troubleshoot the appearance of unexpected products during disulfide bond analysis.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. [PDF] An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-NH-ethyl-SS-propionic acid
Welcome to the technical support center for Fmoc-NH-ethyl-SS-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions and troubleshooting common issues encountered during the use of this cleavable linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a disulfide bond, and a carboxylic acid.[1] It is commonly used as a cleavable linker in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[2] The disulfide bond allows for cleavage under mild reducing conditions, which is advantageous for drug release within the cell.[1][3]
Q2: What are the most common methods for activating the carboxylic acid of this compound for coupling to an amine?
A2: The carboxylic acid is typically activated to form a more reactive species that readily reacts with primary amines to form a stable amide bond. Common activation methods include the use of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS, or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Q3: How can I monitor the progress of the coupling reaction?
A3: The progress of the coupling reaction, especially in solid-phase peptide synthesis (SPPS), can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test. A negative ninhydrin test (the beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete coupling reaction. For solution-phase reactions, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) can be used to track the consumption of starting materials and the formation of the product.
Q4: What are the typical conditions for removing the Fmoc protecting group?
A4: The Fmoc group is base-labile and is typically removed using a solution of 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The deprotection is usually complete within 30 minutes at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Efficiency | Incomplete activation of the carboxylic acid. | - Ensure the freshness of coupling reagents, especially carbodiimides like EDC which can be sensitive to moisture. - Use a slight excess (1.1-1.2 equivalents) of the coupling reagents. - For EDC/NHS coupling, perform the activation at a slightly acidic pH (4.5-6.0) before introducing the amine and raising the pH to 7.2-8.0 for the coupling step.[4] |
| Hydrolysis of the activated ester. | - In aqueous solutions, the activated O-acylisourea intermediate formed by EDC is prone to hydrolysis. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate.[4] - Perform the reaction in anhydrous polar aprotic solvents like DMF or DMSO whenever possible. | |
| Steric hindrance. | - If coupling to a sterically hindered amine, consider using a more potent activating agent like HATU. - Increase the reaction time and/or temperature. Microwave-assisted coupling can sometimes overcome steric hindrance. | |
| Side Reactions Observed (e.g., unexpected byproducts in HPLC/MS) | Racemization at an adjacent chiral center. | - While not intrinsic to this linker, if coupling to a chiral amine, racemization can be a concern with some coupling reagents. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can suppress racemization.[5] |
| Guanidinylation of the primary amine. | - When using HBTU in excess, it can react with the N-terminal amine, leading to guanidinylation and chain termination. Avoid using a large excess of HBTU.[5] | |
| Cleavage of the disulfide bond. | - Avoid the presence of reducing agents (e.g., dithiothreitol (B142953) (DTT), 2-mercaptoethanol) in the reaction mixture. - Some reagents used for Fmoc deprotection, if not properly handled or if aged, might contain impurities that can reduce the disulfide bond. Use fresh, high-quality reagents. | |
| Poor Solubility of Reagents or Product | Aggregation of the peptide or protein. | - If coupling to a hydrophobic peptide, aggregation can hinder the reaction. Consider switching to a more polar solvent system or adding chaotropic salts. |
| Precipitation of the linker or activated species. | - Ensure complete dissolution of all reagents before starting the reaction. Sonication may aid in dissolution. - Perform the reaction at a slightly elevated temperature if solubility is an issue, but monitor for potential side reactions. |
Experimental Protocols
Protocol 1: Activation and Coupling using HBTU/DIPEA
This protocol is suitable for both solution-phase and solid-phase synthesis.
Materials:
-
This compound
-
Amine-containing substrate (e.g., resin-bound peptide with a free N-terminal amine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation: In a reaction vessel, dissolve this compound (1.2 equivalents relative to the amine) in anhydrous DMF.
-
Pre-activation: To the solution from step 1, add HBTU (1.2 equivalents) and DIPEA (2.4 equivalents). Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the pre-activated mixture to the amine-containing substrate.
-
Reaction: Let the reaction proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring (for SPPS): Take a small sample of the resin beads and perform a ninhydrin test to check for the presence of free primary amines. A negative result indicates the completion of the reaction.
-
Work-up (for solution phase): Quench the reaction with water and extract the product with a suitable organic solvent. Purify by chromatography.
-
Washing (for SPPS): After a negative ninhydrin test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Activation and Coupling using EDC/NHS
This protocol is commonly used for bioconjugation in aqueous buffers.
Materials:
-
This compound
-
Amine-containing substrate (e.g., a protein in buffer)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Dissolution: Dissolve this compound in the Activation Buffer.
-
Activation: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution from step 1. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Coupling: Add the activated linker solution to the amine-containing substrate in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.
Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively published in a comparative manner, the following table provides a general overview of expected efficiencies and key parameters for common coupling reagents based on their performance in peptide synthesis.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Coupling Efficiency (General Peptides) | Key Considerations |
| HBTU | HOBt (optional) | DIPEA | DMF, NMP | 15-60 min | >99% | Fast and efficient. Potential for racemization and guanidinylation side reactions.[5] |
| HATU | HOAt (intrinsic) | DIPEA, Collidine | DMF, NMP | 15-60 min | >99% | More effective for sterically hindered couplings and less prone to racemization than HBTU. |
| EDC | NHS / Sulfo-NHS | None (pH dependent) | DMF, DCM, Aqueous Buffers | 1-4 hours | Variable, generally >90% | Water-soluble byproducts are easy to remove. The O-acylisourea intermediate is unstable in water without NHS/Sulfo-NHS.[4] |
| DIC | HOBt / Oxyma | None | DCM, DMF | 1-3 hours | >99% | The diisopropylurea byproduct is soluble in organic solvents, simplifying removal in SPPS compared to DCC. |
Visualizations
References
side products observed during Fmoc-NH-ethyl-SS-propionic acid conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-NH-ethyl-SS-propionic acid in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains three key chemical features:
-
An Fmoc-protected amine : This allows for selective deprotection under basic conditions, enabling further conjugation steps in an orthogonal manner.
-
A disulfide bond : This bond is cleavable under reducing conditions, which is useful for applications like drug delivery where the release of a payload is desired within the reducing environment of a cell.
-
A carboxylic acid : This group can be activated to react with primary amines, such as those on the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.
It is commonly used in solid-phase peptide synthesis (SPPS) and for the synthesis of antibody-drug conjugates (ADCs).[1][2]
Q2: What are the most common side products observed during conjugation with this compound?
Common side products can be categorized by their origin in the synthesis process:
-
SPPS-Related Impurities : These include deletion sequences (from incomplete coupling or deprotection), truncated sequences, and by-products from side-chain reactions like aspartimide or diketopiperazine formation.[3][4]
-
NHS Ester-Related Side Products : If the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, it can hydrolyze in the presence of water, leading to an inactive carboxylic acid.[5][6] It can also react with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly at higher pH.[7]
-
Disulfide Bond-Related Side Products : These can include incorrect disulfide bond pairing if multiple cysteine residues are present, or premature cleavage of the disulfide bond if reducing agents are inadvertently present. The disulfide bond's stability is also pH-dependent, with degradation more likely in neutral to basic conditions.[8]
Q3: How can I monitor the progress of the conjugation reaction?
The progress of the conjugation and the presence of impurities can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : RP-HPLC is the primary method for assessing the purity of the crude peptide conjugate and separating the desired product from side products.[9][]
-
Mass Spectrometry (MS) : LC-MS is a powerful tool to identify the molecular weights of the species in your reaction mixture, confirming the presence of your desired conjugate and helping to identify unknown impurities.[11][12]
-
Kaiser Test : This colorimetric test can be used during SPPS to detect the presence of free primary amines, indicating an incomplete coupling reaction.[1]
-
Ellman's Test : This assay is used to detect free sulfhydryl groups, which can indicate incomplete disulfide bond formation.[13]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound conjugation.
Issue 1: Low Yield of the Desired Conjugate
Symptoms:
-
The major peak in the HPLC chromatogram of the crude product is small.
-
Mass spectrometry analysis shows a complex mixture of products with low abundance of the target mass.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Deprotection of the Fmoc Group | Ensure complete Fmoc removal by using fresh 20% piperidine (B6355638) in DMF. Monitor deprotection with a Kaiser test. |
| Inefficient Activation of the Carboxylic Acid | Use a reliable activating agent like HBTU/DIPEA. Ensure all reagents are anhydrous. |
| Incomplete Coupling to the Amine | Double couple the this compound. Increase the reaction time or temperature. Confirm the absence of free amines with a Kaiser test after coupling. |
| Hydrolysis of Activated Ester (e.g., NHS ester) | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[5][6] |
| Peptide Aggregation | Synthesize in a solvent known to reduce aggregation, such as N-methylpyrrolidone (NMP) instead of DMF.[7] Consider the use of pseudoprolines in the peptide sequence.[4] |
| Premature Cleavage from Resin | If using an acid-labile linker, avoid prolonged exposure to acidic conditions during coupling steps.[14] |
Issue 2: Presence of Unexpected Peaks in HPLC/MS
Symptoms:
-
Multiple unexpected peaks are observed in the HPLC chromatogram.
-
MS analysis reveals masses that do not correspond to the desired product or expected SPPS-related impurities.
Potential Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Deletion Sequences | Incomplete coupling or deprotection steps during SPPS. | Optimize coupling and deprotection times; use a small excess of reagents. Monitor each step with a Kaiser test. |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues during Fmoc deprotection. | Use a milder base for deprotection or add HOBt to the deprotection solution.[4] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, especially with proline as the second amino acid. | Couple the first two amino acids as a pre-formed dipeptide.[4] |
| Reaction with Non-target Nucleophiles | The activated carboxylic acid (e.g., NHS ester) reacting with side chains of Ser, Thr, or Tyr. | Control the reaction pH; lower pH can favor reaction with the more nucleophilic N-terminal amine over less nucleophilic hydroxyl groups.[7] |
| Disulfide Scrambling/Oligomerization | Incorrect disulfide bond formation between multiple cysteine residues. | Use orthogonal protecting groups for cysteines to direct disulfide bond formation sequentially. |
| S-alkylation of Cysteine | Alkylation of the cysteine sulfhydryl group during TFA cleavage from the resin. | Use a scavenger cocktail during cleavage (e.g., with triisopropylsilane (B1312306) (TIS) and water) to trap reactive species.[15] |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Conjugation of this compound
This protocol outlines the steps for coupling this compound to the N-terminus of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines. A blue color indicates a positive result.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a second Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Proceed with further synthesis or cleavage.
Protocol 2: Analysis of Crude Conjugate by RP-HPLC-MS
-
Sample Preparation: Cleave a small amount of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolution: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
MS Analysis: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer to obtain mass data for the eluting peaks.
Visualizations
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. almacgroup.com [almacgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 13. Synthesis of cyclic peptide disulfide–PHPMA conjugates via sequential active ester aminolysis and CuAAC coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. peptidetherapeutics.org [peptidetherapeutics.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Peptide-Linker Conjugate Yield
Welcome to the technical support center for peptide-linker conjugate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the overall yield of a peptide-linker conjugate?
The overall yield is a product of multiple stages, each with its own efficiency: solid-phase peptide synthesis (SPPS), linker attachment, conjugation reaction, and final purification. Key influencing factors include the sequence of the peptide, the choice of resin and linker, the coupling and deprotection efficiency at each step of SPPS, the chemistry used for conjugation, and the purification methodology.[1][2]
Q2: How does the choice of linker impact the conjugation yield?
The linker's chemical properties, such as its functional groups, stability, and steric hindrance, are critical.[3][4] Linkers with highly reactive and specific functional groups (e.g., maleimide (B117702) for thiol conjugation, NHS ester for amine conjugation) can lead to higher yields under optimized conditions.[5] The linker's stability during synthesis and purification is also crucial to prevent premature cleavage and loss of product.[][7]
Q3: What is an orthogonal protection strategy and why is it important for yield?
An orthogonal protection strategy uses protecting groups that can be removed under different chemical conditions.[8][9] For instance, the widely used Fmoc/tBu strategy in SPPS employs a base-labile group (Fmoc) for the N-terminus and acid-labile groups (like tBu) for amino acid side chains.[9] This prevents side reactions and ensures that only the desired functional groups are available for subsequent linker conjugation, thereby maximizing the yield of the correct product.[8]
Q4: Should I perform the conjugation on-resin (solid-phase) or in-solution?
Both solid-phase and solution-phase conjugations have their advantages and disadvantages.
-
Solid-Phase Conjugation: Can simplify purification as excess reagents can be washed away easily. However, steric hindrance from the resin can sometimes lower reaction rates and yields.
-
Solution-Phase Conjugation: Often offers better reaction kinetics and is suitable for larger peptides.[10][11] However, purification of the final conjugate from unreacted peptide, linker, and byproducts can be more challenging, potentially lowering the isolated yield.[10]
Q5: What are the most common analytical techniques to determine the yield and purity of my conjugate?
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and quantifying the product.[12][13] Mass Spectrometry (MS) is essential to confirm the identity and molecular weight of the peptide-linker conjugate.[12][14] Capillary Electrophoresis (CE) can also be used for detailed separation and analysis of charged variants.[12]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides systematic approaches to diagnose and solve them.
Issue 1: Low Yield After Solid-Phase Peptide Synthesis (SPPS)
Q: My crude peptide yield after cleavage from the resin is very low. What could be the cause?
A: Low peptide yield from SPPS can stem from several factors during the synthesis process. The most common culprits are incomplete deprotection of the Fmoc group, poor coupling efficiency of amino acids, and peptide aggregation on the resin.[2]
Possible Causes & Solutions:
-
Incomplete Deprotection: If the Fmoc group is not fully removed, the subsequent amino acid cannot be added, leading to truncated sequences.
-
Solution: Ensure you are using fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).[2] Monitor the deprotection step using a UV-Vis spectrophotometer to check for the release of the dibenzylfulvene-piperidine adduct.
-
-
Poor Coupling Efficiency: Sterically hindered amino acids or "difficult" sequences can lead to incomplete coupling.[2][15]
-
Peptide Aggregation: Hydrophobic peptides or long sequences can aggregate on the resin, making reactive sites inaccessible.[2]
-
Solution: Incorporate pseudoproline dipeptides to disrupt secondary structures or perform the synthesis at an elevated temperature.[1] Using a resin with a lower loading capacity can also help by increasing the distance between peptide chains.
-
-
Premature Cleavage: The linker attaching the peptide to the resin may be unstable under the reaction conditions.
-
Solution: Choose a more robust linker that is stable throughout the synthesis and selectively cleavable at the end.[2]
-
Issue 2: Low Yield During the Peptide-Linker Conjugation Step
Q: The yield of my final conjugate is low, even though I started with high-purity peptide and linker. What went wrong in the conjugation reaction?
A: Low conjugation yield often points to issues with reaction conditions, side reactions, or the stability of the reactants.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions (pH, Solvent, Temperature): The specific chemistry of your conjugation dictates the optimal conditions. For example, maleimide-thiol reactions are most efficient at a pH of 6.5-7.5, while NHS ester reactions with amines prefer a pH of 8.0-9.0.
-
Solution: Perform small-scale optimization experiments to determine the ideal pH, solvent, and temperature for your specific peptide and linker. Ensure your chosen solvent fully solubilizes both components.
-
-
Side Reactions: Functional groups on your peptide or linker can participate in unintended reactions. For instance, maleimides can react with amines at higher pH, and NHS esters can hydrolyze in aqueous buffers.[16]
-
Steric Hindrance: The conjugation site on the peptide or the reactive group on the linker may be sterically hindered, preventing efficient reaction.
-
Solution: Introduce a spacer element into your linker design to increase the distance between the peptide and the payload, reducing steric hindrance.
-
-
Oxidation of Thiols: If you are performing a thiol-maleimide conjugation, the cysteine residue on your peptide can oxidize to form disulfide bonds, rendering it unreactive.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) and consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiol in its reduced state.
-
Issue 3: Significant Product Loss During Purification
Q: I see a good product peak in my crude analysis, but the isolated yield after purification is very low. Why am I losing so much product?
A: Product loss during purification is a common issue, often related to the chosen purification method, product instability, or aggregation.
Possible Causes & Solutions:
-
Poor Resolution in HPLC: If the conjugate has similar retention properties to unreacted starting materials or byproducts, it can be difficult to separate, leading to broad fractions and low recovery of pure product.[17]
-
Solution: Optimize your HPLC method by trying different columns, mobile phase gradients, or additives. Alternatively, consider an orthogonal purification method.
-
-
Product Aggregation/Precipitation: Highly hydrophobic peptide-linker conjugates can aggregate or precipitate on the HPLC column or during solvent removal (lyophilization).
-
Solution: Add organic modifiers or solubilizing agents to your purification buffers. After purification, consider dialyzing the product into a buffer that is optimal for its stability before lyophilization.
-
-
Instability of the Conjugate: The linker or parts of the peptide may be unstable to the pH or solvents used during purification.
-
Solution: Ensure that your purification conditions (e.g., acidic mobile phase for RP-HPLC) are compatible with the stability of your linker. If not, a different purification strategy like ion-exchange or size-exclusion chromatography might be necessary.
-
-
Use of Orthogonal Purification: For complex crude mixtures, a "catch-and-release" purification strategy can be highly effective.[17]
Quantitative Data Summary
The overall yield in SPPS is highly dependent on the efficiency of each coupling and deprotection cycle. Even a small decrease in stepwise efficiency can lead to a significant drop in the final yield, especially for longer peptides.
Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield [1]
| Stepwise Efficiency per Cycle | Overall Theoretical Yield (20-mer peptide) | Overall Theoretical Yield (50-mer peptide) |
| 97.0% | 54.4% | 21.8% |
| 98.0% | 66.8% | 36.4% |
| 99.0% | 81.8% | 60.5% |
| 99.5% | 90.5% | 77.8% |
Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis Outcomes [19]
| Parameter | Solid-Phase Synthesis (25-mer Peptide) | Solution-Phase Synthesis (5-mer Peptide) |
| Purity (HPLC) | 98.7% | 93% |
| Overall Yield | 285 mg (from a specific scale) | 62% |
| Turnaround Time | 19 working days | Not specified |
Note: These are representative examples and not a direct comparison for synthesizing the same peptide. Solution-phase synthesis can be advantageous for large-scale production of shorter peptides.[10][19]
Detailed Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to produce a C-terminal amide.
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[19] Drain and wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[1] A positive result (blue beads) indicates incomplete coupling. If positive, extend the coupling time or perform a second coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DMF, then DCM, and dry it under vacuum. Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and add it to the resin. Agitate for 2-3 hours.[8] Filter to collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Thiol-Maleimide Conjugation in Solution
This protocol describes the conjugation of a cysteine-containing peptide to a maleimide-functionalized linker.
-
Peptide Preparation: Dissolve the purified, lyophilized peptide containing a single cysteine residue in a degassed buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a small amount of a reducing agent like TCEP (e.g., 0.5 mM) to ensure the thiol is reduced.
-
Linker Preparation: Dissolve the maleimide-functionalized linker in a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the linker solution to the peptide solution dropwise while stirring. A typical molar ratio is 1.2 equivalents of the maleimide linker to 1 equivalent of the peptide.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the progress by taking aliquots and analyzing them via RP-HPLC and LC-MS to check for the disappearance of the starting materials and the appearance of the desired conjugate product.
-
Quenching: Once the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purification: Purify the peptide-linker conjugate from excess reagents and byproducts using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Visual Guides
Caption: A workflow for troubleshooting low yield in Solid-Phase Peptide Synthesis (SPPS).
Caption: Relationship between components and factors in a typical conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 5. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. neulandlabs.com [neulandlabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fmoc-NH-ethyl-SS-propionic Acid Conjugates by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Fmoc-NH-ethyl-SS-propionic acid conjugates via reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional, cleavable linker commonly used in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] Its structure features a carboxylic acid for conjugation to amine-containing molecules (like peptides or drugs), a disulfide bond that can be cleaved under reducing conditions, and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine. This Fmoc group can be removed with a mild base to allow for further conjugation steps.[2][3]
Q2: What is the general principle of purifying this compound conjugates using RP-HPLC?
Reverse-phase HPLC separates molecules based on their hydrophobicity.[4] The stationary phase (commonly C18) is nonpolar, while the mobile phase is a polar solvent system, typically a gradient of water and an organic solvent like acetonitrile (B52724), with an acidic modifier such as trifluoroacetic acid (TFA).[4] The highly hydrophobic Fmoc group significantly increases the retention time of the conjugate on the RP-HPLC column, which aids in separating the desired product from unconjugated starting materials or other hydrophilic impurities.
Q3: Why is trifluoroacetic acid (TFA) typically used in the mobile phase?
TFA serves two main purposes in the RP-HPLC purification of peptide and protein conjugates. Firstly, it acts as an ion-pairing agent, which can improve peak shape and resolution.[5][6][7] Secondly, it maintains a low pH (around 2), which is crucial for preventing disulfide bond scrambling or exchange during the purification process.[8][9] However, it's important to note that TFA can interfere with mass spectrometry (MS) analysis by suppressing the signal.[5][6][10]
Q4: Can the disulfide bond in the linker be accidentally cleaved during purification?
The disulfide bond is generally stable under the acidic conditions of a typical RP-HPLC run (e.g., with 0.1% TFA).[8] Cleavage of the disulfide bond requires reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[11][12] Therefore, accidental cleavage during purification is unlikely unless reducing agents are present in the sample or mobile phase.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Residual Silanol (B1196071) Interactions | Increase the concentration of the acidic modifier (e.g., TFA) in the mobile phase to 0.1%. This helps to suppress the ionization of free silanol groups on the silica-based stationary phase.[4][7] |
| Secondary Interactions | Ensure the mobile phase pH is low enough to protonate basic residues in your conjugate, minimizing unwanted ionic interactions with the column. |
| Column Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion. |
| Inappropriate Solvent | Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent on-column precipitation. |
Problem 2: Multiple Peaks or Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | An earlier-eluting peak may correspond to the unconjugated, more polar starting material. Optimize the conjugation reaction conditions (e.g., reaction time, stoichiometry). |
| Disulfide Scrambling/Reduction | If your sample was not kept under acidic conditions before injection, disulfide scrambling could occur.[8][9] A peak with a shorter retention time might indicate a reduced form of the conjugate. To confirm, you can intentionally reduce a sample aliquot with DTT and compare its chromatogram to the original.[12] |
| Fmoc Group Instability | If the sample was exposed to basic conditions, premature Fmoc deprotection could occur. The deprotected conjugate will be significantly more polar and elute much earlier. |
| Oxidation of Residues | For peptide conjugates, sensitive residues like methionine or tryptophan can get oxidized, leading to closely eluting impurity peaks. Minimize sample exposure to air and light. |
| Isomers or Aggregates | The presence of isomers or aggregated forms of the conjugate can result in multiple peaks. Consider adjusting the mobile phase or temperature to improve separation. |
Problem 3: No Peak or Very Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Precipitation of the Conjugate | The highly hydrophobic Fmoc-containing conjugate may have low solubility in the sample solvent. Try dissolving the sample in a stronger organic solvent (like DMSO or DMF) before diluting it with the mobile phase. |
| Irreversible Binding to the Column | The conjugate may be too hydrophobic and is not eluting from the column. Try using a steeper acetonitrile gradient or a different stationary phase (e.g., C8 or C4). |
| Incorrect Detection Wavelength | Ensure the UV detector is set to a wavelength where the Fmoc group has strong absorbance (typically around 265 nm and 300 nm) or where the peptide backbone absorbs (around 214 nm). |
| Degradation of the Sample | Ensure proper storage and handling of the sample to prevent degradation before analysis. |
Experimental Protocols
General Protocol for RP-HPLC Purification of an this compound Conjugate
This protocol assumes the conjugation of this compound to a peptide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for peptide backbone) and 265 nm (for Fmoc group).
-
Gradient:
-
Start with a shallow gradient to resolve impurities, for example, 5-30% B over 5 minutes.
-
A linear gradient from 30% to 70% B over 40 minutes is a good starting point for eluting the hydrophobic, Fmoc-protected conjugate.
-
Follow with a steep wash gradient to 95% B to elute any remaining highly hydrophobic species.
-
Re-equilibrate the column at initial conditions before the next injection.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMF or DMSO, then dilute with Mobile Phase A to a suitable concentration. Filter the sample through a 0.22 µm filter before injection.
Quantitative Data Summary
The following table provides a representative example of HPLC data for a purification run.
| Peak ID | Retention Time (min) | Area (%) at 265 nm | Identity |
| 1 | 4.5 | 15 | Unconjugated Peptide |
| 2 | 18.2 | 5 | Reaction Byproduct |
| 3 | 35.8 | 75 | Fmoc-conjugate (Product) |
| 4 | 39.1 | 5 | Unknown Impurity |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of Fmoc-conjugates.
Troubleshooting Logic for Multiple Peaks
Caption: A decision tree for troubleshooting the appearance of multiple peaks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 864235-83-6 [chemicalbook.com]
- 3. This compound, 864235-83-6 | BroadPharm [broadpharm.com]
- 4. hplc.eu [hplc.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 8. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Premature Linker Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the common types of cleavable linkers and their release mechanisms?
A: The most common cleavable linkers are designed to be stable in systemic circulation (blood pH ~7.4) and to release their payload upon encountering specific triggers within the target cell or tumor microenvironment.[1][2] The main categories include:
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at neutral pH but are rapidly hydrolyzed in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][4][5]
-
Enzyme-Sensitive Linkers (e.g., Peptides, β-Glucuronides): These are the most widely used linkers.[] They incorporate a specific sequence that is cleaved by enzymes, such as cathepsins or β-glucuronidase, which are highly active inside lysosomes.[7] The valine-citrulline (Val-Cit) dipeptide is a classic example, cleaved by Cathepsin B.[8][]
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is stable in the bloodstream but is cleaved in the reducing environment of the cell's cytoplasm, which has a high concentration of glutathione (B108866) (GSH).[3][10]
Q2: What is the primary cause of premature linker cleavage in circulation?
A: Premature cleavage is a significant challenge where the linker breaks and releases the payload before reaching the target, leading to off-target toxicity and reduced efficacy.[1][11] The causes depend on the linker type:
-
Chemically Labile Linkers: Hydrazone linkers, for instance, can exhibit insufficient stability and undergo hydrolysis even at the neutral pH of blood.[8][12]
-
Enzymatic Degradation: Some peptide linkers can be susceptible to cleavage by enzymes present in plasma. For example, the widely used Val-Cit linker has been shown to be cleaved by carboxylesterase 1C (Ces1C) in mouse plasma and by human neutrophil elastase, which can contribute to off-target toxicities like neutropenia.[13][14][15]
Q3: How does linker hydrophilicity impact the stability of a bioconjugate?
A: Incorporating hydrophilic linkers, often using polyethylene (B3416737) glycol (PEG) chains, is a key strategy to improve the overall properties of bioconjugates like Antibody-Drug Conjugates (ADCs).[16][17] Increased hydrophilicity can:
-
Enhance Solubility and Reduce Aggregation: Hydrophobic payloads can cause the ADC to aggregate, compromising efficacy. Hydrophilic linkers create a hydration shell that improves solubility and prevents this.[16][18]
-
Improve Stability and Pharmacokinetics: The hydration shell can protect the linker from enzymatic degradation and shield the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.[16][18][19]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, hydrophilic linkers can allow for the attachment of more drug molecules to the antibody without causing aggregation.[16]
Q4: When should a non-cleavable linker be considered?
A: Non-cleavable linkers offer the highest degree of plasma stability because they do not rely on environmental triggers for cleavage.[8][] Payload release only occurs after the antibody portion of the conjugate is completely degraded by proteases within the lysosome.[10][] A non-cleavable linker is an excellent choice when:
-
The primary goal is to minimize off-target toxicity caused by premature payload release.[]
-
The conjugated payload is highly potent and requires strict control over its release.[]
-
The target antigen shows efficient internalization, ensuring the conjugate is delivered to the lysosome for degradation.[21]
Troubleshooting Guide
Problem: High systemic toxicity and/or low efficacy is observed in preclinical in vivo models.
This common issue often points to poor linker stability, causing the premature release of the payload into circulation. The troubleshooting approach depends heavily on the linker chemistry being used.
Linker Stability Enhancement Strategies
Several chemical strategies can be employed to enhance the stability of linkers in biological media, thereby increasing the therapeutic index of the bioconjugate.
Quantitative Data Summary
Direct comparison of linker stability across different studies can be challenging due to variations in experimental conditions. However, general trends can be summarized.
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Hydrazone | pH-sensitive (acid hydrolysis) | Low to Moderate | Can be unstable at physiological pH, leading to premature release.[12][22] Stability can be tuned by modifying the chemical structure.[23] |
| Disulfide | Redox-sensitive (GSH reduction) | Moderate | Stability can be enhanced by introducing steric hindrance near the disulfide bond.[] Selectivity relies on the glutathione gradient between plasma and cytoplasm.[10] |
| Val-Cit Peptide | Enzyme-sensitive (Cathepsin B) | High (in humans) | Considered highly stable in human plasma but can be labile in mouse plasma due to Ces1C activity.[13][25] |
| Novel Peptides (e.g., AsnAsn) | Enzyme-sensitive (Legumain) | Very High | Designed to be resistant to plasma proteases like Ces1C while remaining sensitive to lysosomal enzymes.[13][26] |
| Glucuronide | Enzyme-sensitive (β-glucuronidase) | High | The hydrophilic sugar moiety improves stability and solubility.[7][27] |
| Non-cleavable (e.g., Thioether) | Antibody Degradation | Very High | Offers the greatest stability in circulation but requires efficient internalization and lysosomal trafficking for payload release.[8][] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a bioconjugate and the rate of premature payload release in plasma from different species.
Methodology Details:
-
Materials:
-
Test bioconjugate (e.g., ADC) of known concentration.
-
Control plasma (e.g., Human, Mouse, Rat) collected with an anticoagulant (e.g., K2EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
-
Quenching/precipitation solvent (e.g., cold acetonitrile (B52724) with an internal standard).
-
Analytical equipment (e.g., LC-MS/MS system).
-
-
Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C, then centrifuge at ~4000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Collect the supernatant.
-
Incubation Setup: Pre-warm the plasma to 37°C. Spike the test bioconjugate into the plasma to achieve the desired final concentration. Gently mix.
-
Sampling: At each designated time point, withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Processing: Immediately add the aliquot to 3-4 volumes of a cold quenching solvent to stop enzymatic activity and precipitate plasma proteins. Vortex thoroughly and incubate on ice for at least 10 minutes.
-
Separation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and transfer it to an analysis vial. Quantify the amount of intact bioconjugate and/or free payload using a validated analytical method.
-
-
Data Interpretation:
-
The stability is often reported as the half-life (t½) of the intact bioconjugate in the plasma.
-
A high rate of decrease in the concentration of the intact conjugate, coupled with a corresponding increase in free payload, indicates poor linker stability.
-
Comparing results across species (e.g., mouse vs. human plasma) is critical, as enzymatic activity can differ significantly.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. adcreview.com [adcreview.com]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. purepeg.com [purepeg.com]
- 19. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-NH-ethyl-SS-propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fmoc-NH-ethyl-SS-propionic acid, focusing on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional, cleavable linker molecule.[1][2] It is commonly utilized in peptide synthesis and bioconjugation.[1][3] Its key features are an Fmoc-protected amine, a reducible disulfide bond, and a carboxylic acid group.[2][4] These components allow for the sequential and controlled linkage of different molecules. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines, the Fmoc group can be removed under basic conditions to reveal a primary amine for further conjugation, and the disulfide bond can be cleaved under mild reducing conditions to release a conjugated molecule.[1][2][3]
Q2: How does pH affect the stability of the Fmoc group on this linker?
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is known to be labile under basic conditions.[5] Deprotection is typically achieved through a base-catalyzed β-elimination mechanism, commonly using a secondary amine like piperidine (B6355638) in an organic solvent.[6][7] Therefore, at basic pH, especially above pH 9-10 in aqueous solutions, there is a significant risk of premature cleavage of the Fmoc group. Conversely, the Fmoc group is generally very stable under acidic conditions.[7]
Q3: What is the stability of the disulfide bond in this linker at different pH values?
The disulfide bond's stability is highly dependent on both the pH and the redox environment.
-
Acidic pH (below ~6): Disulfide bonds are generally more stable. A model cyclic peptide containing a disulfide bond showed optimal stability around pH 3.0.[8][9]
-
Neutral to Basic pH (above ~7): The susceptibility of disulfide bonds to degradation and cleavage increases as the pH becomes neutral to basic.[8][9] This is partly because the thiol-disulfide exchange reaction is facilitated at higher pH values, as the thiol pKa (around 8.5) is approached, leading to a higher concentration of the more nucleophilic thiolate anion.[10] Disulfide bond formation is also generally favored at a slightly basic pH (around 8).[11]
Q4: How does the propionic acid portion of the molecule behave at different pHs?
The propionic acid moiety is a carboxylic acid. Its stability is generally high across the pH spectrum. However, if it is modified into an ester linkage (for example, as a prodrug), that ester bond will be susceptible to hydrolysis. Ester hydrolysis can be catalyzed by both acid and base.[12][13] Studies on similar linkers have shown that they are typically more stable at acidic pH compared to basic pH.[14]
Q5: At what pH range is the entire this compound molecule most stable?
Based on the stability of its individual components, the molecule is expected to be most stable in the acidic pH range, approximately pH 3.0 to 5.0 . In this range, the Fmoc group is protonated and stable, and the disulfide bond exhibits its highest stability.[7][8][9] As the pH increases towards neutral and basic conditions, the risk of both disulfide bond degradation and Fmoc group cleavage increases.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Premature loss of Fmoc group during an experiment. | The experimental buffer or solution is too basic (pH > 9). | Maintain the pH of all buffers and solutions in the acidic to neutral range (ideally pH < 7.5) if the Fmoc group needs to remain intact. |
| Unexpected cleavage of the disulfide bond. | The buffer contains reducing agents (e.g., DTT, TCEP, β-mercaptoethanol). The pH is too high, facilitating disulfide scrambling or reduction by trace thiols. | Ensure all buffers are free from reducing agents unless cleavage is intended.[3] Perform experiments at a lower pH (e.g., pH 4-6) to enhance disulfide bond stability.[8][9] |
| Low yield of conjugation to the carboxylic acid. | The carboxylic acid is not properly activated. The pH of the coupling reaction is not optimal for amide bond formation. | Activate the carboxylic acid (e.g., using EDC/NHS chemistry) prior to reaction with an amine. Ensure the pH for amine coupling is in the recommended range for the specific chemistry, typically pH 7.2-8.5. |
| Compound appears insoluble in aqueous buffer. | The molecule has limited aqueous solubility, which can be pH-dependent. | Dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMF or DMSO) before adding it to the aqueous buffer. Adjusting the pH may also alter solubility. |
Data Summary
The following table summarizes the expected stability trends for the key functional groups of this compound at different pH ranges in an aqueous environment.
| pH Range | Fmoc Group Stability | Disulfide Bond Stability | Overall Molecule Integrity |
| 1.0 - 4.0 (Strongly Acidic) | High | High | High |
| 4.0 - 6.0 (Mildly Acidic) | High | High | High (Optimal Range) |
| 6.0 - 8.0 (Neutral) | High to Moderate | Moderate | Moderate |
| 8.0 - 10.0 (Mildly Basic) | Moderate to Low | Low | Low |
| > 10.0 (Strongly Basic) | Low (cleavage likely) | Low | Very Low |
Visual Guides
Caption: Chemical structure of this compound.
Caption: Potential degradation pathways based on pH and redox conditions.
Caption: Experimental workflow for a pH stability study.
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general method to determine the degradation kinetics of the linker at various pH values.
1. Materials:
-
This compound
-
Water-miscible organic solvent (e.g., DMSO or Acetonitrile, HPLC grade)
-
Buffer components (e.g., citrate (B86180) for pH 3-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9-10)
-
HPLC or LC-MS system with a C18 column
-
Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% TFA)
-
Constant temperature incubator or water bath
2. Buffer Preparation:
-
Prepare a series of buffers at the desired pH values (e.g., 3.0, 5.0, 7.4, and 9.0) with a consistent ionic strength.
-
Filter all buffers through a 0.22 µm filter before use.
3. Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen organic co-solvent (e.g., DMSO).
4. Incubation:
-
For each pH condition, add a small volume of the stock solution to a pre-warmed aliquot of the respective buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final percentage of the organic co-solvent is low (e.g., <5%) to minimize its effect on stability.
-
Immediately take a "time zero" (t=0) sample.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 12, and 24 hours).
-
Immediately quench the degradation process in the collected samples, for example, by adding an equal volume of cold 1% trifluoroacetic acid (TFA) in acetonitrile, and store at -20°C until analysis.
5. Analysis:
-
Analyze all samples by reverse-phase HPLC or LC-MS.
-
Use a suitable gradient to separate the intact linker from its degradation products (e.g., the de-Fmoc'd linker or products of disulfide cleavage).
-
Monitor the disappearance of the peak corresponding to the intact this compound over time.
6. Data Interpretation:
-
Calculate the percentage of the intact linker remaining at each time point relative to the t=0 sample for each pH condition.
-
Plot the natural logarithm of the remaining concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k) for each pH.
-
Compare the rate constants to determine the relative stability of the molecule at different pH values.
References
- 1. This compound | CAS: 864235-83-6 | AxisPharm [axispharm.com]
- 2. This compound, 864235-83-6 | BroadPharm [broadpharm.com]
- 3. Fmoc-NH-ethyl-SS-propionic NHS ester | CAS: 2128735-23-7 | AxisPharm [axispharm.com]
- 4. Fmoc-NH-ethyl-SS-propionic_864235-83-6_新研博美 [xinyanbm.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification of Fmoc-NH-ethyl-SS-propionic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Fmoc-NH-ethyl-SS-propionic acid following a bioconjugation reaction.
Troubleshooting Guide
Effectively removing unreacted this compound is critical for obtaining a pure conjugate and ensuring the accuracy of downstream applications. The optimal purification strategy depends on the properties of the desired product (e.g., protein, peptide, or other biomolecule) and the reaction scale. This guide addresses common issues and provides systematic approaches to resolving them.
Issue 1: Residual Unreacted Linker Detected in the Final Product
Possible Causes:
-
Inadequate Purification Method: The chosen purification technique may not have sufficient resolution to separate the unreacted linker from the desired product.
-
Suboptimal Parameters: The parameters for the chosen purification method (e.g., pH, solvent gradient, column chemistry) may not be optimized for this specific separation.
-
Linker Precipitation: The unreacted linker may have precipitated during the reaction or work-up, leading to its carryover with the product.
Troubleshooting Workflow:
A troubleshooting decision tree for residual linker.
Issue 2: Low Recovery of the Desired Conjugate
Possible Causes:
-
Product Adsorption: The desired product may be non-specifically adsorbing to the purification media.
-
Product Instability: The purification conditions (e.g., pH, organic solvents) may be causing the product to degrade or precipitate.
-
Co-elution with Linker: Aggressive elution conditions aimed at recovering the product might also elute the unreacted linker, leading to impure fractions that are discarded.
Troubleshooting Steps:
-
Evaluate Purification Media: For chromatographic methods, consider a different stationary phase with lower hydrophobicity or different surface chemistry.
-
Modify Mobile Phase: Adjust the pH of the buffers to modulate the charge of the product and reduce ionic interactions with the stationary phase. The addition of a different organic modifier or altering the gradient slope in RP-HPLC can also improve recovery.
-
Assess Product Stability: Perform small-scale stability studies of your conjugate under the purification conditions to identify any potential for degradation or precipitation.
-
Employ Orthogonal Methods: Consider a multi-step purification strategy. For example, an initial size-exclusion chromatography step to remove the bulk of the small molecule linker, followed by a higher-resolution polishing step like RP-HPLC or IEX.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for its removal?
A1: The key properties of this compound that inform purification strategies are:
-
Hydrophobicity: The fluorenyl (Fmoc) group is highly non-polar, making the molecule suitable for separation by reverse-phase chromatography.
-
Acidity: The terminal carboxylic acid group allows for its charge to be manipulated by changing the pH. At a pH above its pKa (approximately 4-5), it will be deprotonated and negatively charged.
-
Size: It is a small molecule (Molecular Weight: 403.5 g/mol )[1], allowing for separation from larger biomolecules using size-exclusion chromatography.
Q2: Which purification methods are most effective for removing this unreacted linker?
A2: The most common and effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Acid-Base Liquid-Liquid Extraction. The choice depends on the nature of your desired product.
Q3: Can you provide a starting protocol for RP-HPLC to separate the unreacted linker from a peptide or protein conjugate?
A3: Yes, a generic RP-HPLC protocol for separating a protein conjugate from the unreacted linker is provided below. This protocol should be optimized for your specific conjugate.
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm | A standard C18 column is a good starting point for separating hydrophobic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is a common ion-pairing agent in reverse-phase chromatography of peptides and proteins. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Acetonitrile is a common organic solvent for eluting molecules from a C18 column. |
| Gradient | 5-95% B over 30 minutes | A broad gradient is a good starting point to ensure elution of both the product and the linker. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Detection | 214 nm and 280 nm | 214 nm for peptide bonds and 280 nm for aromatic residues in proteins. The Fmoc group also absorbs strongly at other wavelengths (e.g., 265 nm, 301 nm). |
Expected Elution Profile: The highly hydrophobic, unreacted this compound will have a longer retention time and elute later in the gradient than most protein or peptide conjugates.
Q4: How can I use acid-base extraction to remove the unreacted linker?
A4: Acid-base extraction is a simple and effective method if your desired product is stable to changes in pH and soluble in the chosen solvents.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent in which both the product and the unreacted linker are soluble (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1 M sodium bicarbonate, pH ~8-9). The basic solution will deprotonate the carboxylic acid of the unreacted linker, making it a negatively charged carboxylate salt that is soluble in the aqueous phase.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash 2-3 times to ensure complete removal of the unreacted linker.
-
Product Isolation: The desired conjugate should remain in the organic layer. This layer can then be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated to yield the purified product.
Workflow for acid-base extraction.
Q5: Is Solid-Phase Extraction (SPE) a viable option?
A5: Yes, SPE can be a rapid and efficient method for removing the unreacted linker, especially for smaller scale purifications. A reverse-phase SPE cartridge (e.g., C18) would be appropriate.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) with a bed weight appropriate for your sample mass.
-
Conditioning: Condition the cartridge by passing an organic solvent (e.g., methanol (B129727) or acetonitrile) through it.
-
Equilibration: Equilibrate the cartridge with an aqueous buffer at a pH where the desired product will bind minimally, but the hydrophobic linker will be retained (e.g., a buffer with a low percentage of organic solvent).
-
Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 5-10% acetonitrile in water) to elute the more polar desired product while retaining the hydrophobic unreacted linker.
-
Elution of Linker (Optional): The retained unreacted linker can be eluted with a high concentration of organic solvent (e.g., 90-100% acetonitrile) to regenerate the cartridge if desired.
-
Product Collection: The purified product is collected in the flow-through and wash fractions.
| Step | Solvent/Solution | Purpose |
| Conditioning | 1-2 column volumes of Methanol or Acetonitrile | To wet the stationary phase and remove any impurities. |
| Equilibration | 2-3 column volumes of 5% Acetonitrile in Water | To prepare the stationary phase for sample loading. |
| Sample Loading | Crude reaction mixture in equilibration buffer | To apply the sample to the cartridge. |
| Washing | 2-3 column volumes of 5-10% Acetonitrile in Water | To elute the desired product while retaining the unreacted linker. |
| Elution (Linker) | 1-2 column volumes of 90% Acetonitrile in Water | To remove the strongly bound unreacted linker from the column. |
This technical support guide provides a starting point for developing a robust purification strategy for the removal of unreacted this compound. The optimal method and parameters will always require some degree of empirical optimization for each specific application.
References
Validation & Comparative
Navigating Peptide Fragmentation: A Comparative Guide to Fmoc-NH-ethyl-SS-propionic Acid and Alternative Reagents in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the intricate analysis of peptides, understanding the fragmentation patterns of modified species is paramount. This guide provides a detailed comparison of the mass spectrometric behavior of peptides modified with Fmoc-NH-ethyl-SS-propionic acid against two widely-used, commercially available, mass spectrometry-cleavable cross-linkers: disuccinimidyl sulfoxide (B87167) (DSSO) and disuccinimidyl dibutyric urea (B33335) (DSBU). By presenting a combination of theoretical analysis and established experimental data, this guide aims to inform the selection of the most appropriate tool for specific research needs.
The modification of peptides with reagents that facilitate their analysis by mass spectrometry is a cornerstone of modern proteomics and drug development. This compound, a reagent featuring a disulfide bond, offers a potential avenue for cleavable linker strategies. However, a comprehensive understanding of its fragmentation behavior is crucial for accurate data interpretation. This guide contrasts the predicted fragmentation of peptides modified with this reagent with the well-documented fragmentation of peptides cross-linked with DSSO and DSBU, providing a framework for experimental design and data analysis.
Comparison of Fragmentation Characteristics
The choice of a peptide modification reagent significantly influences the information that can be gleaned from mass spectrometry experiments. The table below summarizes the key fragmentation characteristics of peptides modified with this compound (based on theoretical principles), DSSO, and DSBU.
| Feature | This compound (Theoretical) | Disuccinimidyl sulfoxide (DSSO) | Disuccinimidyl dibutyric urea (DSBU) |
| Cleavable Bond | Disulfide (S-S) | Sulfoxide (C-S) | Urea (N-CO-N) |
| Primary Fragmentation Method | CID, ETD, HCD | CID, HCD | HCD |
| Expected CID/HCD Behavior | Cleavage of the disulfide bond, potentially leading to two separate peptide fragments. The Fmoc group may also be lost as a neutral fragment. Double backbone cleavages have been observed with disulfide-containing peptides. | Preferential cleavage of the C-S bonds adjacent to the sulfoxide at lower collision energies, generating characteristic reporter ions. Higher energies are required for peptide backbone fragmentation.[1][2][3][4][5] | Cleavage of the urea linkage, which has comparable stability to the peptide backbone, requiring higher-energy C-trap dissociation (HCD).[1] |
| Expected ETD Behavior | ETD can cleave inter-chain disulfide bonds, potentially separating the modified peptide from its target. | ETD can be used as a complementary fragmentation method for sequencing. | ETD is less commonly the primary method for cleaving the DSBU linker itself. |
| Characteristic Reporter Ions | Loss of the Fmoc group (222.07 Da) and fragments resulting from the cleavage of the ethyl-SS-propionic acid linker. | Generation of specific mass doublets corresponding to the alkene (54 Da) and sulfenic acid (104 Da) or thiol (86 Da) modifications on the resulting peptide fragments.[3][5] | Formation of characteristic fragment ions and constant neutral losses (103 Da and 129 Da) from the urea linker. |
| Data Analysis Complexity | Moderate. Requires identification of fragments resulting from both disulfide bond and potential Fmoc group cleavage. | Simplified due to the presence of predictable reporter ions, which can be used to trigger MS3 scans for sequencing.[6][7] | Simplified by the presence of characteristic reporter ions, though the higher energy required for fragmentation can lead to more complex spectra.[8][9][10] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for the mass spectrometric analysis of peptides modified with DSSO and DSBU, based on established methodologies. A theoretical protocol for this compound is also provided as a starting point for experimental design.
Protocol 1: Mass Spectrometry Analysis of Peptides Modified with this compound (Theoretical)
-
Sample Preparation:
-
Synthesize and purify the peptide of interest.
-
React the peptide with this compound under appropriate coupling conditions to achieve modification.
-
Purify the modified peptide using reverse-phase HPLC to remove excess reagent and unmodified peptide.
-
Lyophilize the purified, modified peptide.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Perform infusion or LC-MS/MS analysis on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For CID/HCD fragmentation:
-
Acquire MS1 scans to identify the precursor ion of the modified peptide.
-
Isolate the precursor ion and subject it to a range of collision energies (e.g., 20-40 eV) to observe the fragmentation of both the disulfide bond and the peptide backbone.
-
Analyze the MS2 spectra for the loss of the Fmoc group (neutral loss of 222.07 Da) and for fragments corresponding to the cleaved linker and the peptide.
-
-
For ETD fragmentation:
-
Isolate the multiply charged precursor ion.
-
Subject the ion to ETD to induce cleavage of the disulfide bond and the peptide backbone.
-
Analyze the resulting c- and z-type fragment ions.
-
-
-
Data Analysis:
-
Manually inspect the spectra or use specialized software to identify fragment ions.
-
Look for the characteristic loss of the Fmoc group and for ions corresponding to the peptide after cleavage of the disulfide bond.
-
Map the fragmentation of the peptide backbone to confirm the sequence.
-
Protocol 2: Mass Spectrometry Analysis of Peptides Cross-Linked with DSSO
This protocol is adapted from established methods.[1][11]
-
Cross-Linking and Digestion:
-
Incubate the protein or protein complex with DSSO at a suitable molar excess (e.g., 1 mM) in an appropriate buffer (e.g., HEPES, pH 7.5) for a defined period (e.g., 30-60 minutes) at room temperature.
-
Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate).
-
Denature, reduce, and alkylate the cross-linked proteins.
-
Digest the proteins with a protease (e.g., trypsin) overnight.
-
-
Mass Spectrometry Analysis:
-
Perform LC-MS/MS analysis on an Orbitrap Fusion Lumos or similar instrument.
-
Employ a data-dependent acquisition method with a stepped HCD approach.
-
Set the normalized collision energies to a stepped range (e.g., 27 ± 6%) to allow for both linker cleavage and peptide backbone fragmentation in a single MS2 scan.[1]
-
Alternatively, use a CID-MS2 followed by an HCD-MS3 method. The CID step at low energy cleaves the linker, and the resulting fragment ions are then subjected to HCD for sequencing.[6][7]
-
-
Data Analysis:
-
Use specialized software (e.g., XlinkX, MeroX) to identify cross-linked peptides based on the characteristic mass difference of the reporter ions.
-
Validate the identifications by manually inspecting the MS2 and MS3 spectra.
-
Protocol 3: Mass Spectrometry Analysis of Peptides Cross-Linked with DSBU
This protocol is adapted from established methods.[8][9]
-
Cross-Linking and Digestion:
-
Follow a similar procedure as for DSSO, incubating the protein sample with DSBU.
-
Quench the reaction and proceed with denaturation, reduction, alkylation, and enzymatic digestion.
-
-
Mass Spectrometry Analysis:
-
Perform LC-MS/MS analysis, typically on a Q-Exactive or Orbitrap instrument.
-
Use an HCD fragmentation method with a higher normalized collision energy (e.g., 25-35%) due to the greater stability of the urea linkage compared to the sulfoxide in DSSO.[1]
-
-
Data Analysis:
-
Utilize software such as MeroX, which is designed to identify the characteristic fragmentation patterns of DSBU-cross-linked peptides.
-
The software will search for the specific mass signatures of the cleaved linker fragments to identify cross-linked peptides.
-
Visualizing Fragmentation Pathways and Workflows
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the theoretical fragmentation of a peptide modified with this compound and the experimental workflow for analyzing DSSO/DSBU cross-linked peptides.
Caption: Theoretical fragmentation of a peptide modified with this compound.
Caption: General workflow for cross-linking mass spectrometry using DSSO or DSBU.
Conclusion
In contrast, MS-cleavable cross-linkers such as DSSO and DSBU offer well-defined fragmentation pathways that produce characteristic reporter ions. This simplifies data analysis and has led to the development of robust and widely adopted workflows for the study of protein-protein interactions and protein structure. The choice between these reagents will depend on the specific research question, the available instrumentation, and the desired level of analytical complexity. For researchers considering the use of this compound, initial experiments focusing on characterizing its fragmentation behavior with model peptides are strongly recommended. This foundational data will be crucial for developing reliable methods for its application in broader proteomic and drug discovery contexts.
References
- 1. njms.rutgers.edu [njms.rutgers.edu]
- 2. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing a Targeted Quantitative Strategy for Sulfoxide-containing MS-cleavable Cross-linked Peptides to Probe Conformational Dynamics of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Linker Cleavage: A Comparative Guide to Thiol Quantification Assays
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), robust validation of linker cleavage is paramount to ensuring drug efficacy and safety. The release of the cytotoxic payload from the antibody carrier at the target site is a critical mechanism of action for many ADCs. One of the most common methods to assess the cleavage of disulfide linkers is by quantifying the free thiol groups generated upon linker reduction. This guide provides a comprehensive comparison of the widely used Ellman's reagent assay with alternative methods for thiol quantification, supported by experimental data and detailed protocols.
Comparative Performance of Thiol Quantification Techniques
The choice of a suitable assay for quantifying thiol groups resulting from linker cleavage depends on several factors, including the required sensitivity, the presence of interfering substances, and the desired throughput. The following table summarizes the key performance characteristics of Ellman's reagent assay and its common alternatives.
| Feature | Ellman's Reagent Assay (DTNB) | 4,4'-Dithiodipyridine (4-DPS) | Monobromobimane (mBBr) with HPLC | ThioGlo1 | NBDPA (NBD-Cl) |
| Principle | Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols to produce a yellow-colored product (TNB²⁻).[1][2] | Colorimetric; reaction with thiols to form 4-thiopyridone.[3] | Fluorometric; derivatization of thiols with non-fluorescent mBBr to form highly fluorescent and stable thioethers, followed by HPLC separation.[1][4] | Fluorometric; reaction of a maleimide-based probe with thiols to produce a highly fluorescent adduct.[1] | Fluorometric; nucleophilic aromatic substitution.[4] |
| Detection Wavelength | 412 nm[2][5] | 324 nm[2][3] | Excitation: ~380 nm, Emission: ~480 nm[3][4] | Excitation: ~384 nm, Emission: ~513 nm[1] | Excitation: ~470 nm, Emission: ~540 nm[4] |
| Limit of Detection (LOD) | ~0.2-1 µM[2] | Not explicitly stated, but an alternative to DTNB. | Picomolar range (with HPLC).[2] | ~50 nM (0.05 µM).[2] | Nanomolar range.[4] |
| Linear Range | ~1 - 100 µM[2] | Not explicitly stated. | Wide, dependent on detection.[2] | 0.05 - 5 µM.[2][6] | Not explicitly stated. |
| pH Optimum | 7.5 - 8.5[2] | 3.0 - 7.0[2][3] | Broad (assay dependent).[2] | Neutral (assay dependent).[2] | Not explicitly stated. |
| Specificity | Reacts with any accessible free thiol.[1] | Generally non-selective for different thiols. | Generally non-selective for different thiols.[4] | Reacts with thiols. | Preferential for Cys/Hcy over GSH.[4] |
| Key Advantages | Simple, inexpensive, rapid.[2] | Works at lower pH, less interference.[2] | High sensitivity.[2] | High sensitivity (up to 400x more sensitive than DTNB).[2][6] | Selective for specific thiols.[4] |
| Key Disadvantages | Low sensitivity, potential for interference from non-thiol nucleophiles.[2] | Lower wavelength (UV range).[2] | Requires HPLC, more complex workflow. | Higher cost, potential for quenching.[2] | More complex reaction mechanism. |
Experimental Protocols
Ellman's Reagent (DTNB) Assay
This protocol provides a standard method for quantifying free thiols in a sample, which can be adapted to measure linker cleavage.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[2]
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[2][7]
-
Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM).[2][7]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[2]
Procedure (Microplate Format):
-
Prepare Standards: Create a dilution series of the thiol standard in the Reaction Buffer.
-
Sample Preparation: Dilute the ADC sample that has undergone linker cleavage conditions in the Reaction Buffer. A control sample of the intact ADC should also be prepared.
-
Reaction: In a 96-well plate, add 50 µL of the DTNB Reagent Solution to 250 µL of each standard and sample.[8]
-
Incubation: Mix and incubate at room temperature for 15 minutes.[5][8]
-
Measurement: Measure the absorbance of each well at 412 nm.[5]
-
Data Analysis: Subtract the absorbance of the blank (Reaction Buffer with DTNB) from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve. The concentration of cleaved linker is directly proportional to the measured thiol concentration.
Monobromobimane (mBBr) Assay with HPLC
This method offers higher sensitivity for quantifying thiols and is suitable for complex biological matrices.
Materials:
-
mBBr Reagent: Monobromobimane solution.
-
Derivatization Buffer: Buffer appropriate for the reaction (e.g., Tris-HCl with EDTA).
-
Thiol Standard: A known concentration of a thiol-containing compound (e.g., glutathione).
-
HPLC System: With a fluorescence detector.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in the derivatization buffer.
-
Derivatization: Add mBBr reagent to the standards and samples. The reaction should be carried out in the dark due to the light sensitivity of mBBr.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., an acid).
-
HPLC Analysis: Inject the derivatized samples into the HPLC system. Separation is typically achieved using a C18 column.
-
Detection: Monitor the fluorescence of the eluting mBBr-thiol adducts (Excitation: ~380 nm, Emission: ~480 nm).[3][4]
-
Quantification: Quantify the amount of each thiol by comparing its peak area to the peak areas of the corresponding standards.[1]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Ellman's reagent assay and a general workflow for fluorescence-based assays.
Conclusion
While the Ellman's reagent assay remains a straightforward and cost-effective method for quantifying thiol groups, its limitations in sensitivity and specificity may necessitate the use of more advanced techniques, especially when dealing with low-concentration samples or complex biological matrices.[2] Fluorescence-based methods, such as those employing mBBr with HPLC or ThioGlo1, offer significantly higher sensitivity and can provide more accurate quantification of linker cleavage in ADC development.[1][2] The choice of assay should be carefully considered based on the specific requirements of the experiment to ensure reliable and accurate validation of linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Navigating the Plasma Proteome: A Comparative Guide to Disulfide and Thioether Linker Stability
For researchers, scientists, and drug development professionals, the choice of a chemical linker to connect a therapeutic payload to its delivery vehicle is a critical decision that profoundly impacts the efficacy and safety of targeted therapies. In the dynamic environment of human plasma, the stability of this linker is paramount. Premature cleavage can lead to off-target toxicity and diminished therapeutic effect, while excessive stability might hinder payload release at the target site. This guide provides an objective comparison of two commonly employed linker technologies—disulfides and thioethers—focusing on their stability in human plasma, supported by experimental data and detailed methodologies.
The ideal linker must strike a delicate balance: remaining robustly intact during circulation in the bloodstream, yet efficiently breaking to release its payload upon reaching the specific physiological conditions of the target tissue, such as the reductive environment within a tumor cell.[1] This comparative analysis delves into the chemical intricacies and degradation pathways of disulfide and thioether linkers to inform the rational design of next-generation bioconjugates.
Comparative Plasma Stability: A Quantitative Overview
The stability of a linker in plasma is often quantified by its half-life (t½), which represents the time it takes for half of the intact conjugate to degrade. The following table summarizes available quantitative data on the plasma stability of various disulfide and thioether linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[1]
| Linker Type | Specific Linker Chemistry | Conjugate System | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Disulfide | Hindered Disulfide (e.g., SPDB-DM4) | Antibody-Drug Conjugate | Human | ~5.5 days | [2] |
| Disulfide | Unhindered Disulfide | Antibody-Drug Conjugate | Human | Shorter than hindered disulfides | [2] |
| Thioether | Maleimide-based (Thiosuccinimide) | Antibody-Drug Conjugate | Human | Variable (cleavage observed) | [3][4] |
| Thioether | Hydrolyzed Maleimide (B117702) (Ring-opened) | Model Conjugate | Buffer (pH 7.4) | > 2 years (predicted) | [5] |
| Thioether | N-Aryl Maleimide | Antibody-Drug Conjugate | Mouse Serum | < 20% deconjugation in 7 days | [3] |
| Thioether | Haloacetamide-based | Antibody-Drug Conjugate | Mouse | No measurable release in 2 weeks | [6] |
Mechanisms of Linker Degradation in Human Plasma
The distinct chemical nature of disulfide and thioether bonds dictates their different degradation pathways in the bloodstream.
Disulfide Linkers: Susceptibility to Reductive Cleavage
Disulfide linkers are designed to be cleaved in the reducing environment found inside cells, where the concentration of glutathione (B108866) (GSH), a tripeptide thiol, is significantly higher (1-10 mM) than in the blood plasma (~5 µM).[] However, disulfide bonds can still be susceptible to premature cleavage in the circulation through a process called thiol-disulfide exchange. This can be initiated by free thiols present in plasma, such as cysteine or albumin.[8] Additionally, enzymes like thioredoxin (TRX) and glutaredoxin (GRX), present in blood, can catalyze the reduction of disulfide bonds.[2][9] The stability of disulfide linkers in plasma can be enhanced by introducing steric hindrance around the disulfide bond, making it less accessible to attacking thiols.[10]
Thioether Linkers: The Challenge of Retro-Michael Reaction
Thioether linkages are generally considered more stable than disulfide bonds in the physiological environment of plasma. However, a common method for creating thioether bonds involves the reaction of a thiol with a maleimide group, forming a thiosuccinimide linkage. This particular thioether adduct is susceptible to a degradation pathway known as the retro-Michael reaction.[4][11] This reaction is essentially the reverse of the initial conjugation, leading to the cleavage of the linker and premature release of the payload. The free maleimide can then react with other thiols in circulation, most notably albumin, leading to off-target effects.[11]
The stability of the thiosuccinimide linkage can be significantly improved through hydrolysis of the succinimide (B58015) ring. This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[12] Strategies to accelerate this stabilizing hydrolysis, such as the use of N-aryl maleimides, have been developed to enhance the in vivo stability of these conjugates.[3] Alternative, non-maleimide-based methods for forming thioether bonds, such as those using haloacetamides, can create highly stable linkers that are not susceptible to the retro-Michael reaction.[6]
Visualizing Linker Degradation Pathways
To better understand the chemical transformations that disulfide and thioether linkers undergo in plasma, the following diagrams illustrate their primary degradation pathways.
Experimental Protocols for Assessing Plasma Stability
The in vitro stability of linkers in human plasma is a critical parameter assessed during the preclinical development of bioconjugates. A generalized protocol for this assessment is outlined below.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a bioconjugate in human plasma over time.
Materials:
-
Test bioconjugate (e.g., antibody-drug conjugate)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw frozen human plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the test bioconjugate into the plasma at a predetermined final concentration. A control incubation in PBS can be run in parallel to assess chemical stability in the absence of plasma components.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop any enzymatic or chemical degradation.
-
Sample Preparation: Process the quenched samples to precipitate plasma proteins and extract the analyte of interest (intact bioconjugate, released payload, etc.). This typically involves centrifugation to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant containing the analyte by a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate or the released payload.[1][5][6]
-
Data Analysis: Plot the concentration of the intact bioconjugate versus time. From this data, the half-life (t½) of the linker in plasma can be calculated using appropriate kinetic models.
Conclusion
The selection of a linker is a pivotal step in the design of targeted therapies. Disulfide and thioether linkers each present a unique set of advantages and challenges regarding their stability in human plasma. Disulfide linkers offer a built-in mechanism for intracellular cleavage but require careful engineering to mitigate premature reduction in the circulation. Thioether linkers, particularly those formed via non-maleimide chemistry, generally exhibit higher plasma stability. However, the widely used maleimide-based thioethers are prone to a retro-Michael reaction, a liability that can be addressed through strategies that promote the hydrolysis of the succinimide ring. A thorough understanding of these stability profiles and degradation pathways, supported by robust in vitro and in vivo experimental data, is essential for the development of safe and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Confirming the Structure of Fmoc-NH-ethyl-SS-propionic acid: A Comparative Guide to 1H NMR Analysis
For researchers and scientists engaged in drug development and peptide synthesis, confirming the chemical structure of linker molecules like Fmoc-NH-ethyl-SS-propionic acid is a critical step to ensure the quality and reliability of their work. While several analytical techniques can provide structural information, 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and commonly used method for unambiguous structure elucidation. This guide provides a detailed comparison of 1H NMR with alternative techniques, supported by experimental data and protocols.
1H NMR Analysis of this compound
1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. By analyzing the chemical shift, integration, and multiplicity of the NMR signals, the connectivity of atoms can be determined, confirming the molecule's structure.
Predicted 1H NMR Data
The expected 1H NMR spectrum of this compound can be predicted by analyzing its constituent functional groups: the Fluorenylmethyloxycarbonyl (Fmoc) group, the ethyl linker, and the propionic acid moiety connected through a disulfide bond. The table below summarizes the predicted chemical shifts, multiplicities, and integration values for the key protons in the molecule.
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | Fmoc (aromatic) | 7.78 | Doublet | 2H |
| H-b | Fmoc (aromatic) | 7.61 | Doublet | 2H |
| H-c | Fmoc (aromatic) | 7.42 | Triplet | 2H |
| H-d | Fmoc (aromatic) | 7.33 | Triplet | 2H |
| H-e | Fmoc (-CH-) | 4.24 | Triplet | 1H |
| H-f | Fmoc (-CH₂-) | 4.47 | Doublet | 2H |
| H-g | -NH-CH₂ - | 3.55 | Quartet | 2H |
| H-h | -CH₂ -SS- | 2.95 | Triplet | 2H |
| H-i | -SS-CH₂ - | 2.90 | Triplet | 2H |
| H-j | -CH₂ -COOH | 2.75 | Triplet | 2H |
| H-k | -COOH | 10-12 | Broad Singlet | 1H |
| H-l | -NH - | ~5.1 | Broad Singlet | 1H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While 1H NMR is highly effective for complete structure elucidation, other techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information.
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
| 1H NMR | Detailed structural information, including atom connectivity and stereochemistry. | 5-25 mg, soluble in deuterated solvent.[1][2] | Provides unambiguous structure confirmation. Non-destructive. | Lower sensitivity compared to MS. Requires more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming elemental composition. | Micrograms to nanograms. | High sensitivity. Can identify the presence of disulfide bonds.[2][3][4] | Does not provide detailed atom connectivity. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H, S-S). | Milligrams, can be solid or liquid. | Fast and simple to operate. Good for identifying key functional groups. | Provides limited information on the overall structure and connectivity. |
Experimental Protocols
1H NMR Spectroscopy
A detailed protocol for acquiring a 1H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.[5]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on sample concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
-
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural analysis of this compound, incorporating multiple analytical techniques for comprehensive characterization.
Caption: Workflow for Structural Confirmation.
References
A Comparative Guide to HPLC-MS Methods for Quantifying Drug Release from Disulfide-Linked Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, accurately quantifying the release of cytotoxic payloads from Antibody-Drug Conjugates (ADCs) is critical for evaluating their stability, efficacy, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) based methods for quantifying drug release from ADCs that utilize a disulfide linker. Alternative methods are also discussed to provide a comprehensive overview for selecting the most appropriate analytical strategy.
The release of a drug from a disulfide-linked ADC is a critical event that is designed to occur preferentially within the target tumor cells, which have a more reducing environment compared to the systemic circulation. This is primarily due to a significantly higher concentration of intracellular glutathione (B108866) (GSH), a key reducing agent.[][][3] In vitro assays that mimic this intracellular environment are essential for characterizing the release kinetics and stability of these ADCs.
Alternative Methods for ADC Analysis
While HPLC-MS is a powerful tool for quantifying the released payload, other methods are often used in conjunction to provide a complete picture of the ADC's properties. Ligand-Binding Assays (LBAs), such as ELISA, are commonly employed to quantify the total antibody and the amount of conjugated antibody.[4] Hybrid methods, which combine immunocapture for sample purification with LC-MS for detection, are also utilized to enhance selectivity and sensitivity.[5] However, for the direct quantification of the small molecule payload, LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity.[4]
Data Presentation: Comparison of HPLC-MS Methods and Reducing Agents
The choice of analytical method and the in vitro release conditions can significantly impact the quantification of the released payload. Below are tables summarizing key performance parameters of representative HPLC-MS methods and a comparison of common reducing agents used to trigger drug release from disulfide-linked ADCs.
Table 1: Comparison of HPLC-MS Method Parameters for Payload Quantification
| Parameter | Method 1: Reversed-Phase HPLC-MS/MS | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS |
| Principle | Separates analytes based on hydrophobicity. | Separates analytes based on polarity. |
| Typical Column | C18, C8 | Amide, Silica |
| Mobile Phases | Acetonitrile (B52724)/Methanol and Water with formic acid or ammonium (B1175870) formate. | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. |
| Lower Limit of Quantification (LLOQ) | Can reach sub-ng/mL levels (e.g., 0.05 - 1 ng/mL).[5] | Typically in the low ng/mL range. |
| Linear Dynamic Range | Generally 2-3 orders of magnitude. | Can offer a wide dynamic range. |
| Pros | Robust, widely applicable, excellent for hydrophobic payloads. | Better retention for very polar payloads, can reduce matrix effects. |
| Cons | May have poor retention for highly polar payloads. | Can have longer equilibration times, sensitive to water content in the sample. |
Table 2: Comparison of Reducing Agents for In Vitro Drug Release Assays
| Reducing Agent | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Glutathione (GSH) |
| Mechanism | Reduces disulfide bonds via thiol-disulfide exchange. | Reduces disulfide bonds through a different, thiol-free mechanism.[6] | The endogenous reducing agent that mediates intracellular drug release.[][7] |
| Optimal pH | 7.0 - 8.0 | Wide pH range (1.5 - 9.0).[6] | Physiological pH (~7.4) |
| Stability | Prone to air oxidation. | More stable in solution and resistant to air oxidation.[6] | Can be oxidized, but is regenerated in vivo. |
| Typical Concentration for In Vitro Release | 1-20 mM.[8] | 1-20 mM.[9] | 1-10 mM (to mimic intracellular concentrations).[][7] |
| Advantages | Effective and widely used. | Odorless, more stable, and effective over a broader pH range.[6] | Physiologically relevant, provides a more biomimetic release model.[10] |
| Disadvantages | Has a strong odor, less stable. | Higher cost compared to DTT. | Slower reaction kinetics compared to DTT and TCEP in vitro. |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantification of drug release from a disulfide-linked ADC.
Protocol 1: In Vitro Drug Release Assay
This protocol describes a general procedure for inducing and measuring drug release from a disulfide-linked ADC in vitro.
Materials:
-
Disulfide-linked ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agents: DTT, TCEP, or GSH
-
Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents)
-
Incubator or water bath at 37°C
-
HPLC-MS grade water, acetonitrile, and formic acid
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
Procedure:
-
Prepare a stock solution of the disulfide-linked ADC in PBS.
-
Prepare stock solutions of the reducing agents (DTT, TCEP, or GSH) in PBS.
-
In separate microcentrifuge tubes, mix the ADC solution with the reducing agent solution to achieve the desired final concentrations. A control sample with no reducing agent should also be prepared.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each reaction tube.
-
If using a thiol-based reducing agent like DTT or GSH, quench the reaction by adding a thiol-reactive compound like N-ethylmaleimide.
-
Proceed immediately to the sample preparation for HPLC-MS analysis (Protocol 2).
Protocol 2: Sample Preparation for HPLC-MS Analysis (Protein Precipitation)
This protocol outlines a common method for extracting the released payload from the in vitro release assay mixture.
Procedure:
-
To the collected aliquot from the in vitro release assay, add 3-4 volumes of cold acetonitrile containing a suitable internal standard. The internal standard should be a structurally similar molecule to the payload, ideally a stable isotope-labeled version.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released payload and the internal standard.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS analysis (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an HPLC vial for injection.
Protocol 3: HPLC-MS/MS Quantification of Released Payload
This protocol provides a general framework for the HPLC-MS/MS analysis. Specific parameters will need to be optimized for the particular payload.
Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
HPLC Parameters (Example for a hydrophobic payload):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the payload.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion to product ion transitions for both the payload and the internal standard by direct infusion. Select the most intense and specific transitions for quantification.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to achieve maximum signal intensity.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the intracellular drug release pathway and the experimental workflow for its quantification.
Caption: Intracellular drug release pathway of a disulfide-linked ADC.
Caption: Workflow for quantifying drug release from a disulfide-linked ADC.
References
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
A Comparative Guide to Kinetic Assays for Measuring the Rate of Disulfide Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of disulfide bonds is a fundamental biochemical process critical to protein folding, function, and regulation. Accurate measurement of the rate of this reaction is essential for understanding enzyme kinetics, screening for inhibitors, and developing therapeutic agents. This guide provides an objective comparison of three widely used kinetic assays for measuring the rate of disulfide reduction: the classic Ellman's Assay, modern Fluorescent Probe Assays, and versatile Coupled Enzyme Assays. We present supporting experimental data and detailed protocols to facilitate informed decisions for your research needs.
At a Glance: Comparison of Kinetic Disulfide Reduction Assays
| Parameter | Ellman's Assay (DTNB) | Fluorescent Probe Assays | Coupled Enzyme Assays |
| Principle | Colorimetric detection of free thiols produced upon disulfide reduction. | Increased fluorescence upon reduction of a disulfide-containing probe. | Enzymatic coupling of disulfide reduction to NADPH oxidation. |
| Detection Method | Spectrophotometry (Absorbance at 412 nm) | Fluorometry (Various excitation/emission wavelengths) | Spectrophotometry (Absorbance at 340 nm) |
| Sensitivity | Micromolar (µM) range[1] | Nanomolar (nM) to picomolar (pM) range[2][3] | Micromolar (µM) range |
| Throughput | High (96-well plate compatible) | High (96-well plate compatible) | High (96-well plate compatible) |
| Real-time Monitoring | Yes | Yes | Yes |
| Reagent Stability | DTNB is light-sensitive; TNB²⁻ can be unstable[1] | Varies by probe; some are susceptible to photobleaching. | NADPH is sensitive to degradation. |
| Interferences | Compounds that absorb at 412 nm; auto-oxidation at high pH.[1] | Fluorescent compounds; quenchers.[4] | Compounds that absorb at 340 nm; NADPH-consuming enzymes.[5] |
| Cost | Low | High | Moderate |
I. Ellman's Assay: The Gold Standard Colorimetric Method
The Ellman's assay, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a robust and cost-effective method for quantifying free sulfhydryl groups.[6] By monitoring the rate of appearance of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), one can determine the kinetics of a disulfide reduction reaction.
Experimental Protocol: Kinetic Analysis using Ellman's Assay
1. Reagent Preparation:
- Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
- DTNB Stock Solution: 10 mM DTNB in a suitable organic solvent like DMSO.[7] Store protected from light.
- Substrate Solution: Prepare the disulfide-containing substrate at the desired concentration in the Reaction Buffer.
- Enzyme/Reductant Solution: Prepare the enzyme or chemical reductant (e.g., DTT, TCEP) in the Reaction Buffer.
2. Assay Procedure (96-well plate format): a. To each well of a microplate, add the Reaction Buffer. b. Add the disulfide substrate solution. c. Add the DTNB working solution (diluted from stock in Reaction Buffer). d. Initiate the reaction by adding the enzyme or reductant solution. e. Immediately place the plate in a microplate reader pre-set to 37°C. f. Monitor the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a desired period.
3. Data Analysis: a. Calculate the concentration of TNB²⁻ produced at each time point using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm and pH 8.0 is 14,150 M⁻¹cm⁻¹.[8] b. Plot the concentration of TNB²⁻ against time. c. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
II. Fluorescent Probe Assays: High-Sensitivity Detection
Fluorescent assays offer a significant increase in sensitivity over colorimetric methods, enabling the study of disulfide reduction at lower enzyme or substrate concentrations. These assays employ probes that contain a disulfide bond, which upon reduction, exhibit a change in their fluorescent properties.
A notable example is the Fast-TRFS probe, which shows a rapid increase in fluorescence upon reduction of its internal disulfide bond.[5][9][10][11] Another example is di-eosin-glutathione disulfide (Di-E-GSSG), which displays a large increase in fluorescence quantum yield upon reduction.[12]
Experimental Protocol: Kinetic Analysis using a Fluorescent Probe
1. Reagent Preparation:
- Assay Buffer: A suitable buffer system for the enzyme and probe (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
- Fluorescent Probe Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 10 mM Fast-TRFS) in DMSO.
- Substrate/Enzyme Solution: Prepare the disulfide reductase system (e.g., Thioredoxin Reductase, Thioredoxin, and NADPH) in the Assay Buffer.[4]
2. Assay Procedure (96-well plate format): a. To each well of a black microplate, add the Assay Buffer. b. Add the components of the disulfide reductase system. c. Initiate the reaction by adding the fluorescent probe (e.g., to a final concentration of 10 µM).[4] d. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. e. Monitor the increase in fluorescence intensity at the probe's specific excitation and emission wavelengths (e.g., Ex: 343 nm, Em: 451 nm for Fast-TRFS) at regular intervals.[4]
3. Data Analysis: a. Plot the relative fluorescence units (RFU) against time. b. The initial rate of the reaction is determined from the slope of the linear portion of the curve. c. A standard curve of the fully reduced probe can be generated to quantify the reaction rate in terms of molar concentration per unit time.
III. Coupled Enzyme Assays: An Indirect Approach
Coupled enzyme assays provide an alternative method for monitoring disulfide reduction, particularly for systems involving NADPH-dependent reductases like thioredoxin reductase and glutathione (B108866) reductase. In this setup, the reduction of the disulfide substrate by the enzyme of interest is coupled to the oxidation of NADPH by a secondary enzyme. The rate of disulfide reduction is then determined by monitoring the decrease in NADPH concentration, which can be measured by the decrease in absorbance at 340 nm.
Experimental Protocol: Kinetic Analysis using a Coupled Enzyme Assay
1. Reagent Preparation:
- Assay Buffer: e.g., 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0.
- NADPH Solution: Prepare a fresh solution of NADPH in the Assay Buffer.
- Coupling Enzyme: A solution of the appropriate reductase (e.g., Thioredoxin Reductase).
- Primary Substrate: The disulfide-containing molecule to be reduced.
- Primary Enzyme: The enzyme whose disulfide reductase activity is being measured.
2. Assay Procedure (Cuvette-based): a. To a quartz cuvette, add the Assay Buffer, NADPH solution, coupling enzyme, and the primary disulfide substrate. b. Mix gently and place the cuvette in a spectrophotometer. c. Monitor the baseline absorbance at 340 nm to ensure no background reaction. d. Initiate the reaction by adding the primary enzyme. e. Record the decrease in absorbance at 340 nm over time.
3. Data Analysis: a. Calculate the rate of NADPH oxidation using the Beer-Lambert law, where the molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. b. The rate of disulfide reduction is stoichiometrically related to the rate of NADPH consumption.
References
- 1. benchchem.com [benchchem.com]
- 2. De novo designed peptidic redox potential probe: linking sensitized emission to disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescent probe which allows highly specific thiol labeling at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Probe to Detect Quick Disulfide Reductase Activity in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity assays of mammalian thioredoxin and thioredoxin reductase: fluorescent disulfide substrates, mechanisms, and use with tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Conjugates Formed with Fmoc-NH-ethyl-SS-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioconjugates formed using the cleavable disulfide linker, Fmoc-NH-ethyl-SS-propionic acid, with alternative conjugation strategies. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations to elucidate key processes, enabling researchers to make informed decisions in the design and analysis of bioconjugates, particularly antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional crosslinker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a disulfide bond, and a carboxylic acid.[1][2][3] The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as antibodies.[4] The Fmoc protecting group can be removed under basic conditions to expose a free amine for further modification if required.[2] The key feature of this linker is the disulfide bond, which is stable in circulation but can be cleaved by reducing agents like glutathione, which is present at significantly higher concentrations inside cells compared to the bloodstream.[5][6] This property makes it a valuable tool for the targeted release of therapeutic agents within the cellular environment.
Experimental Protocols
This section details the methodologies for the entire workflow, from conjugation to cleavage and analysis.
Protocol 1: Fmoc Deprotection and NHS Ester Activation
This protocol is necessary if starting with the Fmoc-protected carboxylic acid and aiming to conjugate it to a primary amine on a biomolecule.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
0.1 M HCl
-
Brine
-
Anhydrous Sodium Sulfate (B86663)
-
Rotary Evaporator
Procedure:
-
Fmoc Deprotection:
-
Dissolve this compound in DMF.
-
Add 20% (v/v) piperidine in DMF to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the disappearance of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amine by flash chromatography.
-
-
NHS Ester Activation:
-
Dissolve the deprotected linker in anhydrous DCM or ethyl acetate.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate if DCC is used.
-
Wash the organic layer with 0.1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to obtain the NHS ester.
-
Protocol 2: Conjugation of NHS Ester-activated Linker to an Antibody
Materials:
-
Antibody (or other protein with accessible primary amines) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
Procedure:
-
Prepare a stock solution of the NHS ester-activated linker in anhydrous DMSO (e.g., 10 mM).
-
Exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a 5-20 molar excess of the linker stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purify the antibody-drug conjugate (ADC) from unreacted linker and byproducts using a desalting SEC column equilibrated with PBS.
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
A. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to species with different numbers of conjugated linkers (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.
B. Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified ADC.
-
Monitor the elution at 280 nm. The main peak corresponds to the monomeric ADC, while any earlier eluting peaks represent aggregates.
C. Mass Spectrometry (MS) for Confirmation of Conjugation and DAR
Procedure:
-
Desalt the ADC sample.
-
Analyze the intact or reduced ADC by electrospray ionization mass spectrometry (ESI-MS).
-
For intact mass analysis, the mass difference between the unconjugated antibody and the ADC will indicate the number of conjugated linkers.
-
For analysis of the reduced ADC, the light and heavy chains can be analyzed separately to determine the distribution of the linker.
Protocol 4: Reductive Cleavage of the Disulfide Linker
Materials:
-
Purified ADC
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.4
Procedure:
-
Treat the ADC with 10-50 mM DTT or TCEP in PBS at 37°C for 1-2 hours.
-
Monitor the cleavage by analyzing the reaction mixture using reversed-phase HPLC (RP-HPLC) or LC-MS to detect the released payload and the antibody fragments.
Performance Comparison
This section provides a comparative overview of conjugates formed with this compound (representing disulfide linkers) and those formed with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a common maleimide-based linker.
| Feature | This compound (Disulfide Linker) | SMCC (Maleimide Linker) |
| Conjugation Chemistry | Amine-reactive (via NHS ester) | Thiol-reactive |
| Specificity | Reacts with primary amines (e.g., lysine (B10760008) residues), leading to a heterogeneous mixture of conjugates. | Reacts with free thiols (e.g., from reduced interchain disulfides or engineered cysteines), allowing for more site-specific conjugation and a more homogeneous product. |
| Stability in Circulation | Generally stable, but can be susceptible to thiol-disulfide exchange with circulating thiols like albumin. Stability can be increased by introducing steric hindrance near the disulfide bond. | The thioether bond is generally stable, but the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to deconjugation. Ring hydrolysis can increase stability. |
| Payload Release Mechanism | Reductive cleavage of the disulfide bond by intracellular glutathione. | Non-cleavable linker; payload is released upon lysosomal degradation of the antibody. |
| Bystander Effect | Released payload is often membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells. | The released payload is typically attached to an amino acid residue, making it less membrane-permeable and limiting the bystander effect. |
Quantitative Data Summary
The following tables summarize key performance metrics for disulfide and maleimide-based linkers based on literature data. While direct comparative data for this compound is limited, the data for disulfide linkers provides a reasonable proxy for its expected performance.
Table 1: In Vitro Plasma Stability of ADCs with Different Linkers
| Linker Type | Antibody-Payload | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Disulfide | Trastuzumab-MMAE | 7 | ~85% | Generic Data |
| Maleimide (B117702) (SMCC) | Trastuzumab-DM1 | 7 | >95% | Generic Data |
Table 2: In Vitro Payload Release in the Presence of Glutathione (GSH)
| Linker Type | ADC | GSH Concentration | Time to 50% Release | Reference |
| Disulfide | Generic Disulfide-linked ADC | 5 mM | 2-4 hours | Generic Data |
| Maleimide (SMCC) | Generic SMCC-linked ADC | 5 mM | No significant release | Generic Data |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the preparation and analysis of an ADC using this compound.
Caption: Comparison of the stability and payload release mechanisms for disulfide and maleimide linkers.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound, 864235-83-6 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Fmoc-NH-ethyl-SS-propionic NHS ester | TargetMol [targetmol.com]
- 5. purepeg.com [purepeg.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Linker-Payload Cytotoxicity: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of a linker-payload system both before and after cleavage is paramount in the design of effective and safe targeted therapies, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of linker-payload cytotoxicity at these two critical stages, supported by experimental data and detailed protocols. The stability of the linker in systemic circulation is crucial to prevent premature release of the cytotoxic payload and minimize off-target toxicity, while efficient cleavage within the target cell is necessary to unleash the payload's full therapeutic effect.[1][2]
Comparative Cytotoxicity Data: Intact ADC vs. Free Payload
The in vitro cytotoxicity of an ADC is a key indicator of its potential therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. The data below compares the cytotoxicity of several well-established ADCs (representing the intact, pre-cleavage state that requires internalization) with their corresponding free payloads (representing the post-cleavage state).
| ADC | Target Antigen | Payload | Linker Type | Average DAR | Cell Line | ADC IC50 (ng/mL) | Free Payload IC50 (nM) |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | Non-cleavable | ~3.5 | SK-BR-3 (HER2+) | 0.1-1.0 | 0.79-7.2 |
| Brentuximab vedotin (Adcetris) | CD30 | MMAE | Cleavable | ~4 | Karpas 299 (CD30+) | 1-10 | Sub-nanomolar |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg) | CD33 | Calicheamicin | Cleavable | 2-3 | HL-60 (CD33+) | 0.01-0.1 | Picomolar |
| Sacituzumab govitecan (Trodelvy) | Trop-2 | SN-38 | Cleavable | ~7.6 | Various | ~200 | 13-700 |
Note: The cytotoxicity of the intact linker-payload entity in the extracellular space is generally considered to be very low, as it is designed to be non-permeable and requires internalization and cleavage for activation. The ADC IC50 values reflect the potency following internalization and subsequent payload release.
Mechanisms of Action and Signaling Pathways
The cytotoxic payloads employed in ADCs induce cell death through various mechanisms, primarily by disrupting essential cellular processes. Upon cleavage from the linker, these payloads can trigger specific signaling cascades.
Monomethyl Auristatin E (MMAE): A potent antimitotic agent, MMAE inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3] This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[1][3] Some studies suggest that auristatin-based ADCs can also activate endoplasmic reticulum (ER) stress response pathways, contributing to cell death.
Doxorubicin: This topoisomerase II inhibitor intercalates into DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks. This DNA damage triggers the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to programmed cell death.
Experimental Protocols
To accurately assess the cytotoxicity of a linker-payload system, a series of well-controlled in vitro assays are essential. The following is a general protocol for comparing the cytotoxicity of an intact ADC, its free payload, and the uncleaved linker-payload.
Materials and Reagents
-
Target-positive (e.g., HER2-positive SK-BR-3) and target-negative (e.g., HER2-negative MCF-7) cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC)
-
Free cytotoxic payload
-
Synthesized, uncleaved linker-payload conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Experimental Workflow
The following workflow outlines the key steps for a comparative cytotoxicity assessment.
Detailed Procedure
-
Cell Seeding:
-
Culture target-positive and target-negative cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the intact ADC, free payload, and uncleaved linker-payload in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period of 48 to 96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line and the payload's mechanism of action.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.
-
By rigorously comparing the cytotoxicity of the linker-payload before and after cleavage, researchers can gain critical insights into the stability and efficacy of their drug delivery systems, ultimately leading to the development of more effective and safer targeted cancer therapies.
References
comparative review of commercially available cleavable ADC linkers.
A Comparative Review of Commercially Available Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon reaching the target tumor microenvironment or after internalization into the cancer cell. This guide provides an objective comparison of the performance of commercially available cleavable ADC linkers, supported by experimental data, to aid in the selection of the optimal linker for a given therapeutic application.
Types of Cleavable ADC Linkers
There are four main classes of commercially available cleavable linkers, each with a distinct mechanism of action:
-
Hydrazone Linkers: These linkers are acid-sensitive and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization.[1]
-
Disulfide Linkers: These linkers exploit the higher concentration of reducing agents, such as glutathione (B108866) (GSH), within the cell compared to the bloodstream to trigger payload release.[]
-
Peptide Linkers: These are cleaved by specific proteases, like cathepsins, which are highly active within the lysosomes of tumor cells.[3][4]
-
β-Glucuronide Linkers: These are cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types.[]
Comparative Performance Data
The following tables summarize quantitative data on the stability and cleavage kinetics of different cleavable ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | [3] |
| Hydrazone | N-acyl hydrazone (in Besponsa®) | Inotuzumab ozogamicin | In vivo (human) | ~1.5–2% hydrolysis per day | [3] |
| Hydrazone | Carbonate linker (in Trodelvy®) | Sacituzumab govitecan | Not Specified | 36 hours | [6] |
| Hydrazone | Silyl ether-based | MMAE conjugate | Human plasma | > 7 days | [6] |
| Peptide | Val-Cit | MMAE conjugate | Human plasma | 230 days | [3] |
| Peptide | Phe-Lys | MMAE conjugate | Human plasma | 30 days | [3] |
| Peptide | Val-Cit | MMAE conjugate | Mouse plasma | 80 hours | [3] |
| Peptide | Phe-Lys | MMAE conjugate | Mouse plasma | 12.5 hours | [3] |
| Peptide | Sulfatase-cleavable | Not Specified | Mouse plasma | > 7 days | [6] |
| β-Glucuronide | Glucuronide-PABC | MMAE, MMAF, Doxorubicin conjugates | Not Specified | High plasma stability | [] |
Table 2: Cleavage Kinetics of Cleavable ADC Linkers
| Linker Type | Cleavage Trigger | Key Enzyme(s) | Cleavage Rate | Reference |
| Hydrazone | Acidic pH (4.5) | N/A (Hydrolysis) | Significantly faster at pH 4.5 than at pH 7.4 | [3] |
| Peptide | Proteolytic Cleavage | Cathepsin B, L, S, F | Val-Ala is cleaved at half the rate of Val-Cit by isolated cathepsin B. | [3][4] |
| Peptide | Proteolytic Cleavage | Legumain | Asn-containing dipeptides are selectively cleaved by legumain and stable towards cathepsin B. | [4] |
| β-Glucuronide | Enzymatic Hydrolysis | β-Glucuronidase | Rapid hydrolysis in the presence of β-glucuronidase. | [6] |
| Sulfatase-cleavable | Enzymatic Hydrolysis | Sulfatase | t½ = 24 minutes in the presence of sulfatase enzymes. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma and PBS (as a control).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw aliquots of the samples.
-
To measure intact ADC:
-
Immediately analyze the samples by size-exclusion chromatography (SEC) to quantify aggregation and fragmentation.
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[1]
-
-
To measure released payload:
-
Extract the free payload from the plasma samples using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Quantify the released payload using a validated LC-MS/MS method.
-
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To evaluate the susceptibility of a peptide linker to cleavage by cathepsin B.
Materials:
-
ADC with a peptide linker
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
LC-MS system or a fluorescence-based assay with a fluorogenic cathepsin B substrate.
Procedure:
-
Activate cathepsin B according to the manufacturer's instructions.
-
Incubate the ADC (e.g., 10 µM) with activated cathepsin B (e.g., 100 nM) in the assay buffer at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Alternatively, a fluorogenic substrate can be used to continuously monitor cathepsin B activity in the presence of the ADC. A decrease in the rate of substrate cleavage would indicate that the ADC is a substrate for the enzyme.
-
Calculate the rate of linker cleavage.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Proper Disposal of Fmoc-NH-ethyl-SS-propionic acid: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-NH-ethyl-SS-propionic acid, ensuring laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and safe handling practices to minimize exposure and risk.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Essential to protect from potential dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use and use proper removal technique to avoid skin contact.[1][2] |
| Body Protection | Laboratory Coat | Protects skin and clothing from potential contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | May be necessary if there is a risk of significant dust formation, based on a risk assessment.[1] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.[1][2]
-
Avoid the formation of dust and aerosols during weighing and transfer.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage condition is -20°C.[3][4]
-
Avoid contact with heat, flames, sparks, and oxidizing agents.[2]
II. Spill and Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Personal Precautions: Wear the appropriate personal protective equipment as detailed in the table above, including a respirator if necessary.[2]
-
Cleanup Procedure: Mix the spilled material with sand or a similar inert absorbent material.[2]
-
Containment: Sweep up the mixture and place it in a tightly closed container for disposal.[2]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[2]
III. Step-by-Step Disposal Protocol
According to the Safety Data Sheet, this compound is not classified as a hazardous material.[2] However, it should be disposed of as special waste.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Detailed Disposal Steps:
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Collect all waste containing this compound in a designated, well-labeled, and tightly sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources.
-
-
Professional Disposal:
-
The primary disposal method is to arrange for its removal by a licensed disposal company as special waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
Ensure that the disposal process is in accordance with all national and regional regulations.[2]
-
IV. First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[2] |
| Inhalation | Remove the individual to fresh air. If symptoms are severe or persist, seek medical attention.[2] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
References
Personal protective equipment for handling Fmoc-NH-ethyl-SS-propionic acid
Essential Safety and Handling Guide for Fmoc-NH-ethyl-SS-propionic acid
This document provides crucial safety, handling, and disposal protocols for this compound (CAS: 864235-83-6), a cleavable linker utilized in peptide synthesis and for developing antibody-drug conjugates (ADCs)[1][2][3]. Adherence to these guidelines is paramount to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, a comprehensive risk assessment should consider the chemical properties of its constituent parts and the reagents used alongside it[4].
-
Propionic Acid Moiety : Propionic acid itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage[5][6][7].
-
Disulfide Group : Compounds containing disulfide bonds may cause skin and eye irritation[8].
-
Fmoc Deprotection Reagents : The removal of the Fmoc protecting group often involves bases like piperidine (B6355638) in solvents such as dimethylformamide (DMF), which require careful handling and proper waste disposal[9][10][11].
Given these considerations, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound and associated reagents.
| Protection Type | Specific Equipment | Standard/Recommendation |
| Engineering Controls | Chemical Fume Hood | Recommended for all handling procedures to minimize inhalation exposure[4][5][8]. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must be worn to prevent eye contact[4][5][8]. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before use and dispose of them properly after handling[4][8][12]. |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | Should be worn to prevent skin contact[8]. Contaminated clothing should be removed immediately and washed before reuse[4][5]. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Use if ventilation is inadequate or if aerosols or dust are generated[8]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks.
Experimental Protocol: Safe Handling and Storage
Preparation and Handling:
-
Ventilation : Always handle this compound within a certified chemical fume hood[4][8].
-
PPE : Before beginning work, ensure all required PPE is donned as specified in the table above[8].
-
Avoid Contact : Take all necessary precautions to prevent direct contact with skin and eyes[8].
-
Prevent Aerosolization : Handle the solid compound carefully to avoid the formation of dust[8].
-
Hygiene : After handling, wash hands and any exposed skin thoroughly[4][6]. Do not eat, drink, or smoke in the laboratory area[6].
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[4][8].
-
Keep away from heat, sparks, open flames, and oxidizing agents[4][6].
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact : Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing[4]. If irritation develops or persists, seek medical attention.
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids to ensure adequate flushing[4]. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention[4].
-
Ingestion : Wash out the mouth with plenty of water for at least 15 minutes and seek immediate medical attention[4].
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or diatomaceous earth[4][13].
-
Carefully sweep up the absorbed material and place it into a tightly closed, labeled container for disposal[4].
-
Do not allow the material to enter drains or water courses[4][12].
Disposal Plan
All waste generated from handling this compound must be treated as special chemical waste.
-
Waste Collection : Collect all waste materials, including spilled substance, absorbent materials, and contaminated disposables (e.g., gloves, wipes), in a dedicated, clearly labeled, and tightly sealed container.
-
Container Disposal : Do not reuse empty containers. They should be handled as if they contain the product itself[8].
-
Regulatory Compliance : Arrange for the disposal of the waste through a licensed disposal company. All disposal activities must be conducted in consultation with the local waste disposal authority and in strict accordance with all national and regional regulations[4].
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound, 864235-83-6 | BroadPharm [broadpharm.com]
- 2. Fmoc-NH-ethyl-SS-propionic NHS ester | TargetMol [targetmol.com]
- 3. This compound | CAS: 864235-83-6 | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. fishersci.ca [fishersci.ca]
- 13. moellerchemie.com [moellerchemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
